2-Methylbenzo[B]thiophene-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-benzothiophene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOZIPUQHCBGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739172 | |
| Record name | 2-Methyl-1-benzothiophene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18781-41-4 | |
| Record name | 2-Methyl-1-benzothiophene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methylbenzo[B]thiophene-6-carboxylic acid chemical structure and properties
An In-depth Technical Guide on 2-Methylbenzo[b]thiophene-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methylbenzo[b]thiophene-6-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, spectral characterization, and safety considerations, offering insights for its application in research and development.
Chemical Structure and Identity
2-Methylbenzo[b]thiophene-6-carboxylic acid is a derivative of benzo[b]thiophene, which consists of a benzene ring fused to a thiophene ring. In this specific molecule, a methyl group is attached at the 2-position of the bicyclic system, and a carboxylic acid group is at the 6-position.
Systematic IUPAC Name: 2-Methyl-1-benzothiophene-6-carboxylic acid[1]
Molecular Formula: C₁₀H₈O₂S[1]
Molecular Weight: 192.23 g/mol [1]
CAS Registry Number: 18781-41-4[1]
Chemical Structure:
Caption: Chemical structure of 2-Methylbenzo[b]thiophene-6-carboxylic acid.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in drug design and development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 2-Methylbenzo[b]thiophene-6-carboxylic acid
| Property | Value | Source |
| Physical State | Solid | [2] |
| Color | Beige | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| LogP | 2.90792 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Manufacturing
The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. A common approach involves the cyclization of substituted thiophenols or related precursors. While specific, detailed synthetic procedures for 2-Methylbenzo[b]thiophene-6-carboxylic acid are not extensively published in readily available literature, a general synthetic strategy can be proposed based on established methods for similar structures.
One plausible synthetic route could involve the following key steps:
-
Preparation of a substituted thiophenol: Starting from a commercially available substituted benzene derivative.
-
Reaction with an appropriate alpha-halo ketone or aldehyde: This would form a key intermediate.
-
Intramolecular cyclization: This step, often acid-catalyzed, would form the benzo[b]thiophene ring system.[3]
-
Functional group manipulation: Subsequent steps would involve the introduction or modification of the methyl and carboxylic acid groups at the desired positions.
Example of a related synthesis: The synthesis of the methyl ester of 3-methylbenzo[b]thiophene-6-carboxylic acid has been described, involving the saturation of a solution of the carboxylic acid in methanol with hydrogen chloride gas followed by heating under reflux.[4] This suggests that the carboxylic acid itself is a stable precursor.
Caption: Generalized synthetic workflow for benzo[b]thiophene derivatives.
Spectral Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. Below are the expected spectral features for 2-Methylbenzo[b]thiophene-6-carboxylic acid based on its structure and data from related compounds.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[5]
-
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear between 3100-3000 cm⁻¹.[5] Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong, intense absorption band is expected in the range of 1760-1690 cm⁻¹ for the carbonyl group.[5] Conjugation with the aromatic ring may shift this to the lower end of the range.
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring system.[5]
-
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the fingerprint region, typically between 1320-1210 cm⁻¹ and around 920 cm⁻¹ (out-of-plane bend), respectively.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically above 10 ppm, which is exchangeable with D₂O.
-
Aromatic Protons: The protons on the benzene ring will appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). The specific splitting patterns will depend on their coupling with each other.
-
Thiophene Proton: The proton on the thiophene ring will also appear in the aromatic region, likely as a singlet or a narrowly split multiplet.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, likely around 2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, typically between 165-185 ppm.
-
Aromatic and Thiophene Carbons: Multiple signals are expected in the range of 120-150 ppm, corresponding to the carbon atoms of the fused ring system.
-
Methyl Carbon (-CH₃): A signal for the methyl carbon will be observed in the upfield region, typically around 15-25 ppm.
-
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.23).
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and potentially other fragments resulting from the cleavage of the ring system.
Applications in Drug Development and Research
Benzo[b]thiophene derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They are considered "privileged structures" due to their ability to interact with various biological targets.
Potential areas of application for 2-Methylbenzo[b]thiophene-6-carboxylic acid and its derivatives include:
-
Antimicrobial Agents: Benzo[b]thiophene acylhydrazones have been investigated as antimicrobial agents against multidrug-resistant Staphylococcus aureus.[7]
-
Anticancer Agents: Certain benzo[b]thiophene derivatives have shown promise as anticancer agents.
-
Enzyme Inhibitors: The rigid, planar structure of the benzo[b]thiophene core makes it a suitable scaffold for designing enzyme inhibitors.
-
Receptor Modulators: These compounds can be functionalized to interact with various receptors, making them valuable tools in drug discovery.
The presence of the carboxylic acid group provides a handle for further chemical modification, such as the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Methylbenzo[b]thiophene-6-carboxylic acid.
General Safety Precautions: [8]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
In case of contact, rinse the affected area with plenty of water.[10]
-
If inhaled, move to fresh air.[10]
-
If swallowed, rinse mouth with water and seek medical attention.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1]
-
Protect from light.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.[8]
While specific toxicity data for 2-Methylbenzo[b]thiophene-6-carboxylic acid is limited, related compounds are known to be harmful if swallowed and may cause skin and eye irritation.[11][12]
Conclusion
2-Methylbenzo[b]thiophene-6-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its well-defined structure and functional groups allow for a wide range of chemical modifications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.
References
-
PubChem. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester. National Center for Biotechnology Information. [Link]
-
LookChem. 2-Methylbenzo[b]thiophene. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Mansoura University. The features of IR spectrum. [Link]
-
Chemcia Scientific. Material Safety Data Sheet - 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. [Link]
-
Sestito, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 483. [Link]
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PubChem. 2-Methylbenzo(b)thiophene. National Center for Biotechnology Information. [Link]
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SpectraBase. 3-methylbenzo[b]thiophene-6-carboxylic acid, methyl ester. [Link]
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Angene Chemical. Safety Data Sheet - 5-Bromobenzo[b]thiophene. [Link]
-
University of Calgary. Carbonyl Compounds - IR Spectroscopy. [Link]
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NIST WebBook. Benzo[b]thiophene, 2-methyl-. [Link]
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The Good Scents Company. 2-methyl benzothiophene. [Link]
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American Elements. 6-Methylbenzo[b]thiophene-2-carboxylic Acid. [Link]
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U.S. Environmental Protection Agency. 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid Properties. [Link]
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Barcellos, T., et al. (2020). Synthesis of Benzo[b]thiophenes Using Alkynes as Precursors Under Metal-Free Conditions. Chemistry - A European Journal, 26(68), 15775-15793. [Link]
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SpectraBase. 2-Methyl-benzo(B)thiophene. [Link]
-
PrepChem.com. Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. [Link]
- Google Patents. EP0859770B1 - Process for the synthesis of benzo b]thiophenes.
-
PubChemLite. 2-methylbenzo[b]thiophene (C9H8S). [Link]
-
PubChem. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]
-
Chem-Space. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum. [Link]
-
ResearchGate. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]
-
Chemsrc. 6-IODO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. [Link]
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Solubility & Process Engineering Guide: 2-Methylbenzo[b]thiophene-6-carboxylic Acid
[1]
Executive Summary & Compound Profile
2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS: 18781-41-4) is a bicyclic aromatic heterocycle featuring a carboxylic acid moiety at the C6 position and a methyl group at the C2 position.[1] It serves as a pivotal building block in the pharmaceutical industry, particularly in the Friedel-Crafts acylation steps required to construct the benzothiophene core of Raloxifene.
Understanding its solubility landscape is not merely an academic exercise but a critical process requirement for:
-
Reaction Solvent Selection: Optimizing yield during acylation and demethylation steps.
-
Purification: Designing cooling crystallization processes to remove isomers and synthetic byproducts.
-
Solid State Characterization: Controlling polymorphism and particle size distribution (PSD).
Chemical Identity
| Property | Data |
| IUPAC Name | 2-Methyl-1-benzothiophene-6-carboxylic acid |
| CAS Number | 18781-41-4 |
| Molecular Formula | |
| Molecular Weight | 192.23 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
| Key Functional Groups | Thiophene ring (aromatic), Carboxylic acid (H-bond donor/acceptor) |
Solubility Profile & Solvent Selection Strategy
Based on the compound's structural features—a lipophilic benzothiophene core balanced by a polar, ionizable carboxylic acid tail—the solubility behavior follows specific trends governed by "like dissolves like" and specific solute-solvent interactions.
Solvent Class Analysis[12]
| Solvent Class | Examples | Solubility Prediction | Mechanistic Insight |
| Short-Chain Alcohols | Methanol, Ethanol, IPA | High (T-dependent) | The -COOH group forms strong H-bonds with hydroxyl groups.[1] High solubility at elevated temperatures makes these ideal for recrystallization. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | Dipole-dipole interactions stabilize the polarizable aromatic core. Good for reaction media but may be too soluble for high-yield crystallization.[1] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the lipophilic aromatic core. Often used in Friedel-Crafts acylation steps.[1] |
| Non-Polar Hydrocarbons | Hexane, Heptane | Very Low | Lack of H-bonding capability leads to poor interaction with the -COOH group.[1] Used as anti-solvents to drive precipitation. |
| Water | Insoluble (at neutral pH) | Hydrophobic effect dominates.[1] Solubility increases drastically at pH > 6 due to carboxylate anion formation. |
Practical Implication: The Purification Solvent System
Industrial patents for Raloxifene intermediates often cite Isopropyl Alcohol (IPA) or Ethanol/Water mixtures as the preferred recrystallization systems. The compound dissolves readily in hot alcohol but precipitates upon cooling or water addition, maximizing recovery.
Experimental Protocol: Solubility Determination
For precise process control, researchers must generate empirical solubility curves. The Laser Monitoring Observation Technique is the industry standard for generating high-accuracy solubility data (
Standard Operating Procedure (SOP)
-
Preparation: A jacketed glass vessel (approx. 50-100 mL) is equipped with a mechanical stirrer, a precision thermometer (
K), and a laser transmissometer.[1] -
Saturation: Excess solute (solid acid) and a known mass of solvent are added.
-
Equilibration: The mixture is heated to dissolve all solids, then cooled at a controlled rate (e.g., 0.1 K/min) while monitoring laser transmittance.
-
Nucleation Detection: The temperature at which the laser intensity drops sharply (indicating crystal formation) is recorded as the saturation temperature (
) for that specific concentration. -
Gravimetric Validation: Alternatively, supernatant is withdrawn at equilibrium, filtered, dried, and weighed to calculate mole fraction (
).
Workflow Diagram
Figure 1: Laser monitoring workflow for determining dynamic solubility limits.
Thermodynamic Modeling Framework
To interpolate solubility data for process design, experimental points must be fitted to thermodynamic models. The Modified Apelblat Equation is the most robust model for this class of rigid aromatic acids.
The Modified Apelblat Equation
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction of the solute.
- : Absolute temperature (Kelvin).
-
: Empirical parameters derived from regression analysis of experimental data.
-
Interpretation:
and relate to the non-ideality of the solution and the enthalpy of solution, while accounts for the temperature dependence of the enthalpy.
-
Thermodynamic Parameters
Using the van't Hoff analysis, the dissolution enthalpy (
-
Enthalpy (
): [1]-
Note: For this compound, dissolution is typically endothermic (
), meaning solubility increases with temperature.[1]
-
-
Gibbs Free Energy (
): [1]-
Note:
will be positive (non-spontaneous) for the dissolution of the solid pure state into a standard liquid state, driven by the entropy of mixing.
-
Crystallization Process Design
The primary application of this solubility data is the purification of the 2-Methylbenzo[b]thiophene-6-carboxylic acid intermediate before it enters the Raloxifene synthesis pathway.[1]
Recommended Purification Strategy: Cooling Crystallization
Solvent System: Ethanol (95%) or Isopropyl Alcohol (IPA).[1]
Logic:
-
High Temperature: At reflux (~78-82°C), the solubility is high, allowing complete dissolution of the crude cake.
-
Low Temperature: At 0-5°C, the solubility drops significantly (often by 10-20x), forcing the pure compound to crystallize while impurities (isomers, unreacted starting materials) remain in the mother liquor.[1]
Process Decision Tree
Figure 2: Decision logic for the purification of benzothiophene intermediates.
References
-
Raloxifene Synthesis Context
- Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Deriv
-
Source:[1]
-
Thermodynamic Methodology (Standard)
- Title: Thermodynamic Properties of Solubility of Carboxylic Acids in Organic Solvents (General Methodology Reference).
-
Source:[1]
-
Purification Techniques
-
Compound Data
Literature review on benzothiophene-6-carboxylic acid derivatives
An In-Depth Technical Guide to Benzothiophene-6-Carboxylic Acid Derivatives: Pharmacophore Architecture, Synthetic Workflows, and Therapeutic Applications
Executive Summary
Benzothiophene-6-carboxylic acid (BTC) and its derivatives represent a highly versatile and privileged scaffold in modern medicinal chemistry[1]. Characterized by a sulfur-containing bicyclic heteroaromatic core, this structural class offers unique electronic properties, metabolic stability, and precise spatial orientation for target engagement[1],[2]. Over the past decade, BTC derivatives have transitioned from basic building blocks to potent, targeted inhibitors across diverse therapeutic areas, including oncology, inflammation, and metabolic diseases[1],[3]. This whitepaper synthesizes the structural rationale, quantitative efficacy data, and self-validating experimental protocols required for the successful development and evaluation of BTC-based therapeutics.
Pharmacophore Architecture and Mechanistic Logic
The pharmacological utility of the BTC scaffold stems from its highly tunable nature. The core benzo[b]thiophene ring acts as a rigid, hydrophobic platform capable of engaging in
The causality behind the specific placement of functional groups is critical:
-
The 6-Carboxylic Acid Moiety: Positioned at the C6 carbon, the carboxylic acid acts as a primary pharmacophore element. It functions as a strong hydrogen bond donor and acceptor, frequently forming salt bridges with basic amino acid residues (e.g., Arginine or Lysine) in target proteins, or coordinating with metal ions (such as the zinc ion in histone deacetylases or the heme iron in Thromboxane A2 synthase)[1],[4],[5].
-
The 4-Position Substituents: Substitutions at the C4 position, such as isopropoxy or 2,2,2-trifluoroethoxy groups, are engineered to occupy adjacent hydrophobic sub-pockets[1],[6]. These groups modulate the overall lipophilicity (LogP) of the molecule, directly impacting cell permeability and preventing rapid oxidative metabolism by cytochrome P450 enzymes.
Fig 1. Pharmacophore model of benzothiophene-6-carboxylic acid derivatives.
Therapeutic Targeting & Quantitative Efficacy
BTC derivatives have demonstrated nanomolar potency across a variety of high-value biological targets. Recent patent literature highlights their use as SMARCA2/4 dual inhibitors for chromatin remodeling in cancer therapy, IKK-beta inhibitors for inflammatory diseases[3], and direct antagonists for the Gonadotropin Releasing Hormone (GnRH) receptor[7]. Furthermore, specific derivatives like Imitrodast act as potent Thromboxane A2 (TxA2) synthase inhibitors[8],.
Table 1: Quantitative Efficacy of Key BTC Derivatives
| Target Class | Representative Compound / Derivative | IC50 / Affinity Range | Primary Mechanism of Action | Ref |
| TxA2 Synthase | Imitrodast (and imidazole-BTC analogs) | 10 – 80 nM | Heme-iron coordination via imidazole; blocks TxA2 synthesis. | [8],[5] |
| SMARCA2/4 | Substituted BTCs (Novartis/Soreq patents) | Low nM | Dual inhibition of chromatin remodeling complexes. | [9] |
| Cancer Cell Lines | BTC 1,1-dioxides (HTB-54, HeLa) | Nanomolar | Antineoplastic activity; induction of apoptosis. | [10] |
| GnRH Receptor | BTC-peptide antagonists | 1 – 10,000 nM | Direct receptor antagonism; blocks LH/FSH release. | [7] |
| IKK-beta | 4-(Benzo[b]thiophen-2-yl)pyrimidin-2-amines | Low nM | Kinase inhibition; suppression of NF-κB pathway. | [3] |
Synthetic Methodology & Self-Validating Workflows
The synthesis of highly substituted BTCs, such as 4-isopropoxybenzo[b]thiophene-6-carboxylic acid, requires strict regiocontrol[1]. The following protocol outlines a self-validating synthetic system, ensuring that intermediate integrity is confirmed before proceeding to complex functionalization.
Protocol 1: Regioselective Synthesis of 4-Isopropoxy-BTC
Rationale: Direct carboxylation of the benzothiophene core is prone to isomeric mixtures. By utilizing a halogen-metal exchange strategy with a pre-installed bromide at the 6-position, we force absolute regioselectivity during the carbon dioxide insertion phase[1],[7].
-
Core Formation & Alkylation:
-
Action: React the thiophenol precursor with the appropriate electrophile to close the benzo[b]thiophene ring[1]. Introduce the isopropoxy group at the C4 position via alkylation using isopropyl alcohol and a strong base (e.g., NaH)[1].
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The intermediate must show a single distinct spot. Confirm the C4-O-isopropyl linkage via 1H-NMR (look for the characteristic septet at ~4.5 ppm).
-
-
Lithiation (Halogen-Metal Exchange):
-
Action: Dissolve the 6-bromo-4-isopropoxybenzo[b]thiophene intermediate in anhydrous THF. Cool the system to -78°C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (n-BuLi, 2.5 M in hexanes)[7].
-
Causality: The extreme cold prevents side reactions (like ring-opening or nucleophilic attack on the sulfur), ensuring the lithium strictly exchanges with the bromine atom at the 6-position[7]. Stir for 1.5 hours.
-
-
Carboxylation:
-
Purification & Final Validation:
-
Action: Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate. Purify via recrystallization or preparative HPLC.
-
Validation Checkpoint: Final purity must be >95% by LC/MS. The mass spectrum should confirm the exact molecular weight (e.g., 236.29 g/mol for C12H12O3S)[1].
-
Fig 2. Synthetic workflow and self-validating QA checkpoints for BTC derivatives.
In Vitro Pharmacological Screening Protocols
To accurately determine the IC50 of BTC derivatives, biological assays must be tightly controlled to prevent false positives caused by compound aggregation or non-specific binding.
Protocol 2: Radioligand Receptor Binding Assay (e.g., GnRH Receptor)
Rationale: Direct measurement of competitive binding provides the most accurate assessment of the 6-carboxylic acid's affinity for the target receptor pocket[7].
-
Membrane Preparation:
-
Action: Harvest cells expressing the target receptor (e.g., HeLa cells in exponential growth phase for nuclear targets, or specific CHO cell lines for GnRH)[7],[4]. Homogenize and centrifuge to isolate the membrane fraction.
-
Causality: Using cells in the exponential growth phase ensures maximum, uniform expression of the target protein, reducing batch-to-batch variability[4].
-
-
Incubation:
-
Action: In a 96-well plate, combine the membrane preparation, a constant concentration of radiolabeled ligand (e.g., [125I]-labeled standard), and serial dilutions of the BTC derivative (ranging from 0.1 nM to 10,000 nM)[7].
-
Validation Checkpoint (Controls): Include wells with no inhibitor (Total Binding) and wells with a massive excess of unlabeled standard (Non-Specific Binding). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.
-
-
Filtration & Detection:
-
Data Synthesis:
-
Action: Calculate IC50 values using non-linear regression analysis. Fit the data points to a sigmoidal dose-response curve with a variable slope using software such as GraphPad Prism[4].
-
References
- Buy 4-Isopropoxybenzo[b]thiophene-6-carboxylic acid (EVT-2670688) | 1239773-82-0. EvitaChem.
- Benzo[b]thiophene-6-carboxylic acid. EvitaChem.
- benzo[b]thiophene-6-carboxylic acid 1,1-dioxide - CAS 1241392-47-1. Molaid.
- 4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid. Vulcanchem.
- Patents Assigned to The State of Israel, Atomic Energy Commission, Soreq Nuclear Research Center. Justia.
- US7547691B2 - [4-(Benzo[B]thiophen-2-yl) Pyrimidin-2-yl]-amine derivatives as IKK-beta inhibitors.
- US20060019965A1 - Gonadotropin releasing hormone receptor antagonists.
- US9133104B2 - Enzyme inhibitors.
- Imitrodast | CAS# 114686-12-3 | thromboxane A2 inhibitor. MedKoo.
- 2-(1-imidazolylmethyl)-3-methylbenzo[b]thiophene-6-carboxylic acid | 86792-90-7. Molaid.
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- 3. US7547691B2 - [4-(Benzo[B]thiophen-2-yl) Pyrimidin-2-yl]-amine derivatives as IKK-beta inhibitors for the treatment of cancer and inflammatory diseases - Google Patents [patents.google.com]
- 4. US9133104B2 - Enzyme inhibitors - Google Patents [patents.google.com]
- 5. 2-(1-imidazolylmethyl)-3-methylbenzo[b]thiophene-6-carboxylic acid - CAS号 86792-90-7 - 摩熵化学 [molaid.com]
- 6. 4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid () for sale [vulcanchem.com]
- 7. US20060019965A1 - Gonadotropin releasing hormone receptor antagonists - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
- 9. patents.justia.com [patents.justia.com]
- 10. benzo[b]thiophene-6-carboxylic acid 1,1-dioxide - CAS号 1241392-47-1 - 摩熵化学 [molaid.com]
Safety Data Sheet (SDS) for 2-Methylbenzo[B]thiophene-6-carboxylic acid
Technical Whitepaper & Safety Data Guide: 2-Methylbenzo[b]thiophene-6-carboxylic acid in Drug Discovery
Executive Summary
2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS: 18781-41-4) is a critical synthetic building block widely utilized in modern drug discovery[1]. The benzothiophene core is recognized as a "privileged scaffold" that frequently acts as a bioisostere for naphthalene or indole, enabling high-affinity interactions with diverse biological targets[2][3]. Derivatives of this pharmacophore are heavily featured in the development of anti-inflammatory agents (such as 5-lipoxygenase inhibitors), cholinesterase inhibitors for neurodegenerative diseases, and novel anticancer therapeutics[4][5].
As a Senior Application Scientist, I have designed this whitepaper to transcend a standard Safety Data Sheet (SDS). This guide translates static physicochemical and hazard metrics into mechanistic, self-validating laboratory workflows to ensure both absolute safety and synthetic success.
Physicochemical Profiling & Mechanistic Safety
To safely handle this compound, one must understand the causality behind its physical properties and hazard classifications.
Table 1: Physicochemical & Hazard Summary
| Property / Metric | Value / Classification | Mechanistic Rationale |
|---|---|---|
| CAS Number | 18781-41-4 | Standard identifier for the 2-methyl, 6-carboxy isomer[1]. |
| Molecular Formula | C₁₀H₈O₂S | Contains an electron-rich sulfur heterocycle[1]. |
| Molecular Weight | 192.23 g/mol | Low molecular weight facilitates rapid solvation[1]. |
| Storage Temp | 2-8°C (Desiccated) | Prevents slow oxidative degradation of the thiophene ring[1][6]. |
| H302 | Harmful if swallowed | Induces systemic toxicity upon gastrointestinal absorption[1][7]. |
| H315 / H319 | Skin & Eye Irritation | The acidic proton (pKa ~4.5) causes localized pH disruption. The lipophilic benzothiophene core accelerates dermal penetration[1][7]. |
| H335 | Respiratory Irritation | Inhalation of fine crystalline dust interacts aggressively with mucosal membranes[1][8]. |
Handling, Storage, and Stability Protocols
Storage Causality: The compound must be stored sealed at 2-8°C[1][6]. While the benzothiophene ring is generally stable, the electron-rich nature of the sulfur atom makes it susceptible to slow oxidation if exposed to ambient heat and light over extended periods. Cold storage maintains the structural fidelity required for precise Structure-Activity Relationship (SAR) profiling[2][4].
Self-Validating Weighing Protocol:
-
Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator for 30 minutes before opening.
-
Causality: This prevents the condensation of atmospheric moisture onto the cold powder.
-
Validation: The powder remains free-flowing and does not clump, confirming moisture has not compromised the batch.
-
-
Containment: Weigh the compound exclusively inside a ventilated enclosure (fume hood) using anti-static weigh boats.
-
Causality: Mitigates the H335 (respiratory irritation) hazard by preventing the aerosolization of micro-crystals[1].
-
Experimental Workflows: Amide Coupling for SAR Development
The most common synthetic application for 2-Methylbenzo[b]thiophene-6-carboxylic acid is functionalization via amide coupling to generate target-specific inhibitors[4][5].
Step-by-Step Methodology (HATU/DIPEA Coupling):
-
Solubilization: Dissolve 1.0 equivalent of the acid in anhydrous DMF (0.1 M concentration).
-
Causality: DMF is a polar aprotic solvent that fully solvates the lipophilic benzothiophene core while remaining completely inert to electrophilic coupling reagents.
-
-
Carboxyl Activation: Add 1.1 equivalents of HATU and 3.0 equivalents of DIPEA.
-
Causality: DIPEA (a non-nucleophilic base) deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt (7-azabenzotriazole) ester. HATU is selected for its rapid kinetics, which outcompetes potential degradative side reactions.
-
-
System Validation (Critical Step): Analyze a 1 µL reaction aliquot via LC-MS.
-
Validation: The complete disappearance of the starting material mass (m/z 191[M-H]⁻) and the appearance of the active ester intermediate confirms successful activation prior to wasting valuable amine building blocks.
-
-
Amine Coupling: Introduce 1.2 equivalents of the target amine. Stir at room temperature for 2 hours until LC-MS confirms complete conversion to the final amide product.
Emergency Response & Decontamination (Self-Validating System)
Standard SDS guidelines recommend general spill cleanup, but chemical-specific logic is required for safe neutralization.
Spill Cleanup & Quenching Logic:
-
Bulk Removal: Dry-sweep the bulk powder gently to avoid dust generation (mitigating H335)[1].
-
Surface Decontamination: Spray and wipe the affected surface with a 5% aqueous Sodium Bicarbonate (NaHCO₃) solution.
-
Causality: The mild base neutralizes the hazardous carboxylic acid (responsible for H315/H319), converting the lipophilic irritant into a highly water-soluble sodium salt that is easily wiped away without generating hazardous fumes.
-
Validation: The cessation of micro-effervescence (CO₂ gas release) upon the application of NaHCO₃ visually confirms that all residual acid has been successfully neutralized.
-
Workflow Visualization
Fig 1: Safe handling and synthetic application workflow for benzothiophene derivatives.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Potent and selective 5-LO inhibitor bearing benzothiophene pharmacophore: discovery of MK-5286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 6. 2060-64-2|Benzo[b]thiophene-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 2060-64-2 | Benzo[b]thiophene-5-carboxylic acid | Benzothiophenes | Ambeed.com [ambeed.com]
- 8. 18781-42-5|Methyl 2-methylbenzo[b]thiophene-6-carboxylate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 2-Methylbenzo[b]thiophene-6-carboxylic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of 2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS No. 18781-41-4), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not widely published, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers essential physicochemical properties, outlines a reliable synthetic route derived from its corresponding ester, and presents validated, step-by-step protocols for its analytical characterization by Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC). The benzothiophene scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide serves as a foundational resource for the effective synthesis, purification, and analysis of this and similar benzothiophene derivatives.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the known and predicted characteristics of 2-Methylbenzo[b]thiophene-6-carboxylic acid.
Molecular Structure and Core Data
The foundational data for 2-Methylbenzo[b]thiophene-6-carboxylic acid is summarized in the table below. The CAS number, 18781-41-4, has been identified through chemical supplier databases, confirming its distinction from other isomers.[2]
| Property | Value | Source |
| IUPAC Name | 2-Methyl-1-benzothiophene-6-carboxylic acid | - |
| CAS Number | 18781-41-4 | [2] |
| Molecular Formula | C₁₀H₈O₂S | [2] |
| Molecular Weight | 192.23 g/mol | [2] |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Melting Point Analysis
As of the date of this guide, a specific, experimentally determined melting point for 2-Methylbenzo[b]thiophene-6-carboxylic acid has not been reported in surveyed scientific literature and databases. However, by examining closely related isomers, we can establish a reasonable expected range, which is critical for planning purification and characterization experiments.
Causality Behind Melting Point Variation: The melting point of a crystalline solid is highly dependent on the efficiency of its crystal lattice packing and the strength of intermolecular forces. For benzothiophene carboxylic acids, these forces are dominated by hydrogen bonding between the carboxylic acid moieties and π-stacking of the aromatic rings. The substitution pattern directly influences how effectively the molecules can pack, leading to significant variations in melting points between isomers.
Table of Isomeric Melting Points:
| Compound | CAS Number | Melting Point (°C) |
| 6-Methylbenzo[b]thiophene-2-carboxylic acid | 1467-86-3 | 243-244 |
| 2-Methylbenzo[b]thiophene (Parent heterocycle) | 1195-14-8 | 49-55 |
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid | - | 227.1-228.1 |
Based on these related structures, it is reasonable to predict that the melting point of 2-Methylbenzo[b]thiophene-6-carboxylic acid will be a sharp, defined peak above 200°C, likely in the range of 220-250°C. The presence of the carboxylic acid group for hydrogen bonding, compared to the parent heterocycle, will substantially elevate the melting point.
Physical Appearance and Solubility Profile
-
Appearance: Based on analogues such as 6-chlorobenzo[b]thiophene-2-carboxylic acid, which is a white powder, the target compound is expected to be a white to off-white or pale tan crystalline solid or powder.[3]
-
Solubility: The presence of the carboxylic acid group dictates the solubility profile. The compound is expected to have low solubility in water but should be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol, particularly upon gentle heating. Due to the acidic proton, it will readily dissolve in aqueous basic solutions (e.g., 1M NaOH, saturated NaHCO₃) through the formation of the corresponding carboxylate salt.
Predicted Spectroscopic Profile
While experimental spectra are not available, a predictive analysis based on the structure provides a reliable guide for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the methyl group protons (typically ~2.5 ppm), a signal for the thiophene proton, and a broad singlet for the carboxylic acid proton (typically >12 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will show signals for the nine aromatic/vinylic carbons of the benzothiophene core, a signal for the methyl carbon (typically ~15-20 ppm), and a characteristic downfield signal for the carboxylic acid carbonyl carbon (typically >165 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be defined by key functional group vibrations. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch will appear around 1680-1710 cm⁻¹.
Synthesis and Purification
A robust and reproducible synthetic route is essential for obtaining high-purity material for research. While a specific synthesis for the title compound is not detailed in the literature, a highly plausible and reliable method involves the hydrolysis of its corresponding methyl ester, a common and efficient transformation.
Proposed Synthetic Workflow
The synthesis proceeds via a standard saponification (base-catalyzed hydrolysis) of Methyl 2-methylbenzo[b]thiophene-6-carboxylate (CAS 18781-42-5).[4] This reaction is typically high-yielding and straightforward.
Caption: Proposed synthesis of the title compound via ester hydrolysis.
Mechanism Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. The reaction is driven to completion by the final, irreversible acid-base reaction between the resulting carboxylic acid and the methoxide (or another equivalent of base), forming the carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the desired product.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the hydrolysis of benzothiophene esters.[3]
-
Dissolution: To a solution of Methyl 2-methylbenzo[b]thiophene-6-carboxylate (1.0 eq) in ethanol (EtOH, ~7 mL per mmol of ester), add a solution of sodium hydroxide (NaOH, 2.0 eq) in water (H₂O, ~3 mL per mmol of ester).
-
Reaction: Stir the resulting mixture at room temperature or gently heat to reflux (e.g., 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Workup: Dilute the remaining aqueous solution with water and, if necessary, wash with a non-polar organic solvent like ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under vacuum to yield 2-Methylbenzo[b]thiophene-6-carboxylic acid.
Validated Analytical Methodologies
To ensure the identity and purity of the synthesized compound, validated analytical techniques are required. The following sections provide field-proven protocols for DSC and HPLC analysis, designed for this class of molecule.
Melting Point and Thermal Analysis by DSC
Principle: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible measurement of the melting point (as an endothermic peak) and can reveal other thermal events like polymorphic transitions or decomposition.
DSC Workflow Diagram:
Caption: Standard workflow for melting point determination by DSC.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 2-Methylbenzo[b]thiophene-6-carboxylic acid into a Tzero aluminum pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).
-
Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 40°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 280°C).
-
Data Analysis: Record the heat flow versus temperature. The melting event will be observed as an endothermic peak. The melting point is typically reported as the onset temperature of this peak. The area under the peak corresponds to the enthalpy of fusion.
Purity Assessment by Reverse-Phase HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reverse-phase method is ideal, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte's retention is based on its hydrophobicity.
HPLC Workflow Diagram:
Caption: General workflow for purity analysis by RP-HPLC.
Step-by-Step HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water or methanol). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated based on the area of the main peak as a percentage of the total area of all peaks.
References
-
PubChem. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Benzothiophene: Assorted Bioactive Effects. [Link]
-
LookChem. 2-Methylbenzo[b]thiophene. LookChem. [Link]
-
ChemSrc. 6-Methylbenzo[b]thiophene-2-carboxylic acid. ChemSrc. [Link]
Sources
Strategic Sourcing & Technical Validation: 2-Methylbenzo[b]thiophene-6-carboxylic Acid
[1]
Executive Summary
2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS 18781-41-4 ) is a high-value heterocyclic building block used primarily in the synthesis of bioisosteres for indole- and naphthalene-based therapeutics.[1][2][3][] Unlike its more common isomer, 2-methylbenzo[b]thiophene-2-carboxylic acid, the 6-carboxylic acid variant offers a specific "distal" vector for pharmacophore extension, making it critical for binding pockets requiring linear geometry.
This guide provides a technical analysis of the supply landscape, pricing tiers, and a self-validating Quality Control (QC) protocol to ensure the integrity of this intermediate in drug discovery campaigns.
Part 1: Technical Profile & Structural Criticality
Physicochemical Identity
-
Molecular Formula: C₁₀H₈O₂S[3]
-
Molecular Weight: 192.23 g/mol [3]
-
Key Isomer Distinction: The carboxylic acid at the C6 position (benzene ring) vs. the C2/C3 position (thiophene ring).
-
Related Ester: Methyl 2-methylbenzo[b]thiophene-6-carboxylate (CAS 18781-42-5 ).[7][8]
Synthetic Complexity & Impurity Origins
The high cost and variable availability of this scaffold stem from its synthesis. Unlike C2-substituted benzothiophenes, which can be synthesized via direct lithiation/carboxylation of 2-methylbenzothiophene, the C6-substitution typically requires de novo ring construction from pre-functionalized benzene precursors.
Common Synthetic Risks:
Part 2: Supplier Landscape & Pricing Comparison
The market for CAS 18781-41-4 is dominated by specialized heterocyclic vendors rather than general bulk commodity suppliers. Prices are volatile due to batch-specific synthesis runs.
Comparative Pricing Matrix (Q1 2025 Estimates)
| Supplier Category | Representative Vendors | Purity Claim | Estimated Price (1g) | Estimated Price (5g) | Lead Time |
| Tier 1: Premium Catalog | Sigma-Aldrich (Millipore), Fisher | ≥97% | $350 - $500 | $1,200+ | 1-2 Weeks |
| Tier 2: Specialized CRO | BLD Pharm, ChemScene, Combi-Blocks | ≥95-98% | $150 - $250 | $500 - $700 | 3-5 Days (Stock) |
| Tier 3: Bulk/Aggregators | MolPort, ChemSpace | Varies | $100 - $180 | $400 - $600 | 2-4 Weeks |
Analyst Note: Tier 2 suppliers often hold the actual stock. Tier 1 suppliers frequently white-label these products, adding a surcharge for their QA/logistics wrapper. For early-stage discovery, Tier 2 vendors offer the best balance of speed and cost, provided you run the internal QC protocol described in Part 3.
Part 3: Self-Validating Quality Control Protocol
Trusting a Certificate of Analysis (CoA) blindly is a critical failure point in SAR (Structure-Activity Relationship) studies. The following protocol ensures the material is chemically authentic and regioisomerically pure.
The "Distal Vector" Validation Workflow
Figure 1: Decision logic for validating 2-Methylbenzo[b]thiophene-6-carboxylic acid upon receipt.
NMR Interpretation Guide (The "Fingerprint")
To distinguish the 6-COOH isomer from the 5-COOH or 4-COOH isomers, focus on the aromatic splitting pattern in the 7.0–8.5 ppm region.
-
H-3 (Thiophene Ring): Look for a singlet (or fine doublet,
Hz) around 7.0–7.3 ppm . This confirms the 2-methyl substitution is intact. -
H-7 (Ortho to S, Meta to COOH): Should appear as a doublet (coupling with H-5 only,
Hz) or a singlet if resolution is low. -
H-4 & H-5: Look for an ABX system or distinct doublets/doublet of doublets.
-
Critical Check: If you see two strong doublets with large coupling (
Hz), it indicates para-substitution (H4/H5), which supports the 6-COOH assignment (H4 and H5 are ortho to each other). -
Red Flag: If the pattern suggests a 1,2,3-trisubstituted benzene ring, you may have the 4-COOH isomer.
-
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (thiophene specific).
-
Retention Time Note: The carboxylic acid will tail significantly without acid in the mobile phase. Ensure pH < 3.0.
Part 4: Procurement Strategy for Drug Discovery
"Make vs. Buy" Decision Logic
Due to the specific substitution pattern, custom synthesis of this scaffold is generally inefficient for quantities < 50g.
-
< 10g: Purchase from Tier 2 vendors (BLD Pharm, ChemScene). The cost of internal FTE time to synthesize this exceeds the vendor price (~$200/g).
-
10g - 100g: Request a "bulk quote" from the Tier 2 vendor. They will often perform a custom run. Expect a 4-6 week lead time.
-
> 100g: Engage a CRO for a process chemistry campaign. The synthesis will likely start from 3-fluoro-4-methylbenzoic acid or 3-nitro-4-methylbenzoic acid , utilizing a condensation with a mercapto-equivalent.
Handling & Stability
-
Storage: Store at +2°C to +8°C. Keep desiccant in the secondary container.
-
Reactivity: The C6-carboxylic acid is less sterically hindered than C4-acids but less electron-rich than C5-acids.
-
Activation: Standard amide coupling reagents (HATU, EDC/HOBt) work well. Avoid converting to acid chloride with SOCl₂ unless necessary, as the thiophene ring can be sensitive to harsh chlorinating conditions (potential chlorination at C3).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140424, Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester. Retrieved from [Link]
-
MDPI (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Context on benzothiophene carboxylic acid synthesis). Retrieved from [Link]
Sources
- 1. 2-methyl benzothiophene | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2060-64-2|Benzo[b]thiophene-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 6. 2-Methylbenzo[b]thiophene-6-carboxylic acid CAS#: 18781-41-4 [m.chemicalbook.com]
- 7. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester | C11H10O2S | CID 140424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS:18781-42-5Methyl 2-methylbenzo[b]thiophene-6-carboxylate-毕得医药 [bidepharm.com]
- 9. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 10. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
Methodological & Application
Technical Application Note: Amide Coupling Protocols for 2-Methylbenzo[b]thiophene-6-carboxylic Acid
Executive Summary & Scientific Rationale
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene rings in kinase inhibitors, GPCR ligands, and anti-infectives.[1] Specifically, 2-Methylbenzo[b]thiophene-6-carboxylic acid presents a strategic vector for molecular extension. Unlike the more common 2- or 3-position derivatives, the 6-position carboxylate allows for extension from the "benzo" portion of the fused ring system, often projecting substituents into solvent-exposed regions of protein binding pockets or specific hydrophobic clefts.
This guide provides rigorous protocols for derivatizing this scaffold via amide coupling. The primary challenge with this specific substrate is its lipophilicity and the electronic influence of the fused thiophene ring, which renders the C6-carboxylic acid electronically similar to a para-substituted benzoic acid but with distinct solubility constraints.
Chemical Properties & Pre-Reaction Analysis[2]
Before initiating synthesis, the physicochemical profile of the starting material must be understood to select the appropriate solvent system and coupling agent.
| Property | Description | Implication for Protocol |
| Structure | Bicyclic aromatic, S-heterocycle | High UV absorbance; distinct NMR shifts. |
| Electronic Nature | Electron-rich core; C6-COOH is meta to fusion | Reactivity is comparable to benzoic acid; not deactivated. |
| Solubility | Low in water/alcohols; High in DMF, DMSO, DCM | Critical: Avoid aqueous buffers during reaction; use DMF/DCM.[1] |
| Sterics | C6 position is relatively unhindered | Compatible with bulky amines. |
| pKa (Calc) | ~4.0 - 4.5 | Standard bases (DIEA, TEA) are sufficient for deprotonation.[1] |
Protocol A: High-Efficiency Coupling (HATU Method)
Application: Discovery chemistry, library generation, and coupling with hindered amines.[1] Mechanism: Formation of an active O-7-azabenzotriazole ester, followed by nucleophilic attack by the amine.
Reagents & Materials[3][4][5][6][7]
-
Substrate: 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 equiv)
-
Amine: R-NH₂ (1.1 – 1.2 equiv)
-
Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIEA/Hünig's Base) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide).[1] Note: DCM may be used if the acid is soluble, but DMF is preferred for this scaffold.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen (N₂) or Argon.
-
Dissolution: Add the 2-Methylbenzo[b]thiophene-6-carboxylic acid to the vial. Add anhydrous DMF (concentration ~0.1 M to 0.2 M). Stir until fully dissolved.
-
Expert Tip: If the acid does not dissolve, mild heating (40°C) or sonication is permissible before adding the coupling agent.[1]
-
-
Activation: Add DIEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.
-
Checkpoint: Stir for 5–10 minutes at room temperature to ensure formation of the activated ester.
-
-
Addition: Add the amine (1.1–1.2 equiv). If the amine is a salt (e.g., HCl salt), increase DIEA by 1.0 equiv per HCl.[1]
-
Reaction: Stir at room temperature for 2–16 hours.
-
Monitoring: Monitor by LC-MS or TLC (typically 50% EtOAc/Hexane). Look for the disappearance of the acid (MW ~192 Da) and appearance of the product mass.
-
-
Workup (Precipitation Method - Preferred):
-
Workup (Extraction Method - Alternative):
Protocol B: Acid Chloride Activation (Scale-Up)
Application: Multi-gram scale synthesis, unreactive anilines, or cost-sensitive production.[1] Mechanism: Conversion to acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Schotten-Baumann type coupling.
Reagents
-
Substrate: 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Base: Triethylamine (TEA) or Pyridine.
Step-by-Step Methodology
-
Chlorination:
-
Suspend the carboxylic acid in anhydrous DCM (0.2 M) under N₂.
-
Add catalytic DMF (essential for Vilsmeier-Haack like activation).
-
Add Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours. Gas evolution (CO/CO₂) and bubbling indicate reaction progress.
-
-
Evaporation (Critical):
-
Concentrate the reaction in vacuo to remove excess oxalyl chloride.
-
Expert Tip: Co-evaporate with toluene twice to remove traces of HCl and oxalyl chloride. This yields the crude acid chloride (usually a yellow solid/oil).
-
-
Coupling:
-
Redissolve the acid chloride in anhydrous DCM or THF.
-
In a separate vessel, mix the Amine (1.1 equiv) and TEA (2.0 equiv) in DCM.
-
Add the acid chloride solution to the amine solution dropwise at 0°C.
-
-
Completion:
-
Stir for 1–4 hours.
-
Quench with water and separate layers.[2]
-
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for these protocols.
Caption: Decision tree for selecting the optimal amide coupling strategy based on scale and amine reactivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation or hydrolysis of active ester. | Ensure anhydrous solvents (DMF/DCM). Increase HATU to 1.5 equiv. Switch to Acid Chloride method. |
| Precipitation | Product is highly lipophilic (common with benzothiophenes). | This is often a benefit. Filter the precipitate directly from the reaction mixture or after water addition. Recrystallize from EtOH. |
| Racemization | Not applicable to the acid, but possible if the amine is chiral. | HATU/DIEA is generally safe. Avoid high temperatures. Use collidine instead of DIEA if sensitive. |
| Starting Material Remains | Steric hindrance or poor solubility. | Switch solvent to NMP (N-methyl-2-pyrrolidone). Heat reaction to 50-60°C. |
References
-
PubChem. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester (Compound Summary).[4] National Library of Medicine. [Link][1]
-
Dhanya, T. M., et al. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 2022.[1][5][6] [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry.[Link][1]
-
Montalbetti, C.A.G.N., Falque, V. Amide bond formation and peptide coupling.[1] Tetrahedron, 2005.[1] (Standard reference for coupling reagents).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 4. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester | C11H10O2S | CID 140424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
Strategic Esterification Protocols for 2-Methylbenzo[b]thiophene-6-carboxylic Acid
Application Note & Technical Guide
Executive Summary & Substrate Analysis
The 2-methylbenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole or naphthalene in antifungal and anticancer therapeutics. This guide details the esterification of 2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS: 18781-42-5).[1]
While the carboxylic acid at position 6 is electronically similar to a benzoic acid, the presence of the sulfur atom in the fused thiophene ring requires specific handling to avoid S-oxidation (sulfoxide/sulfone formation). This guide presents three field-proven protocols ranging from scalable process methods to mild medicinal chemistry techniques.
Substrate Profile
| Property | Data / Observation | Implications for Synthesis |
| Structure | Benzo[b]thiophene core | Rigid, aromatic system.[2][3] |
| Position 6 | Carboxylic acid on benzene ring | Meta to ring fusion. Sterically accessible. |
| Position 2 | Methyl group | Electron-donating; slightly increases electron density of the ring. |
| Solubility | Low in Water; High in THF, DMSO, MeOH | Reactions require organic co-solvents or neat alcohol. |
| Stability | Susceptible to S-oxidation | Avoid strong oxidants (e.g., mCPBA, H2O2). |
Method Selection Guide
Select the appropriate protocol based on your target ester and scale.
Figure 1: Decision matrix for selecting the optimal esterification route.
Method A: Acid-Catalyzed Fischer Esterification
Best For: Methyl (OMe) and Ethyl (OEt) esters on >1g scale. Mechanism: Equilibrium-driven protonation of the carbonyl oxygen followed by nucleophilic attack of the solvent alcohol.
Rationale
This is the most robust method for simple esters. The 2-methylbenzo[b]thiophene core is stable to refluxing mineral acids. The reaction is driven to completion by using the alcohol as the solvent (Le Chatelier’s principle).[4]
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).
-
Note: The starting material may not fully dissolve initially but will solubilize as the reaction proceeds.
-
-
Catalyst Addition: Cautiously add Concentrated H2SO4 (0.5 equiv) or saturate the solution with HCl gas .
-
Alternative: For a milder solid-supported catalyst, use Amberlyst-15 (20 wt%).
-
-
Reflux: Heat the mixture to reflux (65°C for MeOH) for 4–12 hours. Monitor by TLC or HPLC.
-
Workup (Self-Validating):
-
Cool to room temperature.
-
Concentrate in vacuo to remove excess alcohol (approx. 80% volume).
-
Dilute with Ethyl Acetate (EtOAc) and wash with Saturated NaHCO3 .
-
Validation Point: The unreacted acid stays in the aqueous NaHCO3 layer; the product ester partitions into the EtOAc.
-
-
Isolation: Dry the organic layer over MgSO4, filter, and concentrate. The methyl ester typically crystallizes upon cooling or trituration with hexanes.
Expected Yield: 85–95% Key Reference: Analogous protocol for the 5-isomer [1].
Method B: Acyl Chloride Activation (The Pharma Standard)
Best For: Coupling with complex alcohols, phenols, or creating amide libraries later. Mechanism: Conversion to the highly reactive acid chloride using Thionyl Chloride (SOCl2), followed by nucleophilic acyl substitution.[5]
Rationale
When the alcohol is expensive or sterically hindered (e.g., tert-butanol), Fischer esterification fails. The acid chloride intermediate overcomes steric barriers.
Protocol
-
Activation: In a dry flask under Argon, suspend the carboxylic acid (1.0 equiv) in anhydrous DCM or Toluene .
-
Reagent: Add Thionyl Chloride (SOCl2) (2.0 equiv) dropwise.
-
Catalysis: Add 1–2 drops of DMF (Dimethylformamide).
-
Reaction: Heat to reflux (or 60°C) for 2 hours until gas evolution (SO2/HCl) ceases and the solution becomes clear.
-
Evaporation: Concentrate in vacuo to remove excess SOCl2. Critical: Add toluene and re-evaporate twice to azeotrope trace SOCl2.
-
Coupling: Dissolve the crude acid chloride residue in DCM. Add the target Alcohol (1.1 equiv) and a base like Triethylamine (TEA) or Pyridine (2.0 equiv) at 0°C.
-
Workup: Wash with 1N HCl (to remove pyridine) then NaHCO3.
Safety Note: SOCl2 releases toxic gases. Perform in a fume hood. Key Reference: General acid chloride synthesis [2, 3].[5]
Method C: Base-Mediated Alkylation
Best For: Methyl esters (using MeI) or Benzyl esters (using BnBr) on small scale (<100mg) or for acid-sensitive substrates.
Rationale
This method avoids acidic conditions entirely. It proceeds via the carboxylate anion acting as a nucleophile attacking an alkyl halide (SN2).
Protocol
-
Solvation: Dissolve the carboxylic acid (1.0 equiv) in DMF (Dimethylformamide) or Acetone .
-
Deprotonation: Add Potassium Carbonate (K2CO3) (2.0 equiv). Stir for 15 min.
-
Alkylation: Add Methyl Iodide (MeI) or Benzyl Bromide (1.2 equiv).
-
Reaction: Stir at Room Temperature (or 50°C for slower reactions) for 2–6 hours.
-
Workup: Pour into water. The ester will often precipitate. If not, extract with EtOAc.[3]
Analytical Validation & Quality Control
Ensure the identity of your product using these specific markers for the 2-methylbenzo[b]thiophene scaffold.
1H-NMR Interpretation (CDCl3)
-
Ester Methyl (OMe): Look for a sharp singlet at ~3.90 ppm (3H).
-
C2-Methyl Group: A distinct doublet or broad singlet at ~2.60 ppm (3H).
-
Aromatic Region: The protons at C4, C5, and C7 will appear in the 7.2–8.5 ppm range. The proton at C7 (ortho to the ester) will be significantly deshielded.
HPLC Purity Check
-
Shift: The ester is significantly less polar than the parent acid.
-
Condition: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
-
Observation: Expect the Retention Time (RT) to shift later (e.g., Acid RT = 4.5 min -> Ester RT = 8.2 min).
Common Impurities
-
Sulfoxide: If the reaction was exposed to strong oxidants or aged in air/light for months. Check for mass +16 in MS.
-
Unreacted Acid: Detected by NaHCO3 wash extraction.
References
-
PrepChem. "Synthesis of 2-methylbenzo[b]thiophene-5-carboxylic acid methyl ester." PrepChem.com. Accessed October 24, 2025. Link
-
Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides." MasterOrganicChemistry.com. Accessed October 24, 2025. Link
-
LibreTexts. "Reactions of Carboxylic Acids: Conversion to Acid Chlorides." Chem.LibreTexts.org. Accessed October 24, 2025. Link
-
Scholars Research Library. "An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids." Der Pharma Chemica, 2014, 6(5):365-369.[8] Link
Sources
- 1. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester | C11H10O2S | CID 140424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note: 2-Methylbenzo[b]thiophene-6-carboxylic Acid as a Privileged Scaffold in Drug Discovery
Executive Summary
The benzo[b]thiophene nucleus is a highly privileged, planar scaffold in medicinal chemistry, forming the core of several FDA-approved therapeutics, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton[1]. Within this chemical space, 2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS: 18781-41-4) emerges as a highly versatile building block for novel drug discovery. This application note details the mechanistic rationale for selecting this specific scaffold, provides self-validating protocols for its derivatization, and outlines its application in antimicrobial and oncological screening.
Pharmacological Significance & Mechanistic Rationale
The selection of 2-Methylbenzo[b]thiophene-6-carboxylic acid over unsubstituted variants is driven by strict structure-activity relationship (SAR) requirements and pharmacokinetic optimization:
-
Metabolic Stability via C2-Substitution : Unsubstituted benzothiophenes are notoriously susceptible to cytochrome P450-mediated oxidation at the C2 position, leading to reactive and potentially toxic epoxide intermediates. The strategic addition of a methyl group at the C2 position sterically blocks this metabolic liability, significantly enhancing the in vivo half-life of derived compounds.
-
Synthetic Versatility at C6 : The carboxylic acid moiety at the C6 position provides an ideal synthetic handle. It allows for rapid orthogonal functionalization—such as amidation or esterification—facilitating the generation of diverse compound libraries (e.g., acylhydrazones) without disrupting the lipophilic core[2].
-
Target Promiscuity vs. Selectivity : The planar, electron-rich nature of the benzothiophene core allows it to intercalate into hydrophobic binding pockets of various targets, including bacterial enzymes and human kinases (e.g., IKK-β)[3]. The C6-vector directs polar substituents into solvent-exposed regions to tune target selectivity.
Physicochemical Profiling & SAR Data
Understanding the baseline physicochemical properties of the scaffold is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream lead compounds.
| Property | Value / Descriptor | Relevance in Drug Design |
| Molecular Weight | 192.23 g/mol | Highly efficient lead-like molecular weight, allowing for substantial derivatization while remaining under the Lipinski limit of 500 Da. |
| LogP (Calculated) | ~3.2 | Optimal lipophilicity for passive membrane permeability and hydrophobic pocket binding. |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Favorable for maintaining low desolvation penalties during target binding. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Thiophene S) | Allows critical interaction with kinase hinge regions and bacterial allosteric sites. |
| Topological Polar Surface Area | 37.3 Ų | Excellent potential for blood-brain barrier (BBB) penetration if needed, or easily modified with polar groups for peripheral restriction. |
Workflow: From Scaffold to Lead Compound
Workflow for derivatization and biological screening of the benzothiophene scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Benzothiophene Acylhydrazone Derivatives
Acylhydrazones derived from benzo[b]thiophenes have demonstrated potent antimicrobial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA)[2].
Causality & Design Choice: We utilize HATU as the coupling reagent rather than standard EDC/NHS. The rigid, sterically hindered nature of the benzothiophene-6-carboxylic acid can lead to sluggish coupling rates. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly while minimizing side reactions.
Step-by-Step Methodology:
-
Carboxyl Activation : Dissolve 1.0 eq (1 mmol) of 2-Methylbenzo[b]thiophene-6-carboxylic acid in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the active ester.
-
Coupling Reagent Addition : Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Self-Validation: The solution should immediately transition to a pale yellow color, indicating the successful formation of the active uronium species. Stir for 15 minutes at room temperature.
-
-
Hydrazine Addition : Slowly add 1.1 eq of the desired substituted hydrazine (or hydrazine hydrate for intermediate synthesis).
-
Reaction Monitoring : Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the highly fluorescent starting material under 254 nm UV light confirms reaction completion (typically 2-4 hours).
-
Workup & Purification : Quench with saturated aqueous NaHCO3 to neutralize residual acid. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.
-
Causality: This is a critical step; trace DMF can artificially skew subsequent biological cell-viability assays.
-
-
Characterization : Purify via flash chromatography. Validate structural integrity using 1H-NMR (DMSO-d6), ensuring the disappearance of the broad carboxylic acid singlet (~13.0 ppm) and the appearance of the hydrazide NH signals.
Protocol B: High-Throughput MIC Assay for MRSA
To evaluate the synthesized derivatives, a microbroth dilution assay is employed to determine the Minimum Inhibitory Concentration (MIC)[2].
Causality & Design Choice: Benzothiophene derivatives are highly lipophilic and often precipitate in aqueous media, causing artificial spikes in optical density (OD600) readings. To create a self-validating system , we incorporate Resazurin (Alamar Blue) as a redox indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, decoupling the viability readout from compound solubility artifacts.
Step-by-Step Methodology:
-
Inoculum Preparation : Cultivate MRSA (e.g., ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C until the logarithmic growth phase is reached (OD600 ~0.5). Dilute to a final assay concentration of 5 × 10⁵ CFU/mL.
-
Compound Plating : In a 96-well plate, perform 2-fold serial dilutions of the benzothiophene derivatives in DMSO. Transfer 2 µL of these stocks into 198 µL of the bacterial suspension.
-
Causality: This maintains a final DMSO concentration of 1%, preventing solvent-induced bacterial toxicity.
-
-
Controls (Self-Validation) :
-
Positive Control: Vancomycin (1 µg/mL) - ensures assay sensitivity.
-
Negative Control: 1% DMSO in CAMHB - ensures the solvent does not inhibit growth.
-
Sterility Control: CAMHB only - validates media sterility.
-
-
Incubation : Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.
-
Readout : Add 20 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.
-
Data Interpretation : The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
Target Pathway: IKK-β Inhibition in Oncology and Inflammation
Beyond infectious diseases, benzothiophene-6-carboxylic acid derivatives are potent scaffolds for kinase inhibitors, specifically targeting IKK-β in the NF-κB inflammatory pathway[3]. The C6-position allows for the attachment of pyrimidine or piperidine rings that interact specifically with the ATP-binding pocket of IKK-β, halting the downstream transcription of proliferation and survival genes.
Mechanism of benzothiophene-derived IKK-β inhibitors in the NF-κB signaling pathway.
References
-
Aquila Pharmatech LLC . Product Details: A15016 - 2-methylbenzo[b]thiophene-6-carboxylic acid.
-
MDPI (Molecules) . Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. 2
-
PubMed (NIH) . An overview of benzo[b]thiophene-based medicinal chemistry. 1
-
Google Patents . US7547691B2 - [4-(Benzo[B]thiophen-2-yl) Pyrimidin-2-yl]-amine derivatives as IKK-beta inhibitors for the treatment of cancer and inflammatory diseases. 3
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US7547691B2 - [4-(Benzo[B]thiophen-2-yl) Pyrimidin-2-yl]-amine derivatives as IKK-beta inhibitors for the treatment of cancer and inflammatory diseases - Google Patents [patents.google.com]
Preparation of 2-Methylbenzo[B]thiophene-6-carboxylic acid from precursors
An Application Note and Protocol for the Synthesis of 2-Methylbenzo[b]thiophene-6-carboxylic acid
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 2-Methylbenzo[b]thiophene-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The benzo[b]thiophene scaffold is a prominent motif in a variety of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document outlines a robust, multi-step synthetic pathway starting from a commercially available precursor. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and methods for in-process validation.
Introduction and Synthetic Strategy
The synthesis of substituted benzo[b]thiophenes is a cornerstone of heterocyclic chemistry, driven by the scaffold's utility in developing novel therapeutic agents and functional organic materials.[3] 2-Methylbenzo[b]thiophene-6-carboxylic acid, in particular, serves as a versatile intermediate. The methyl group at the C2 position and the carboxylic acid at the C6 position provide orthogonal handles for further molecular elaboration, making it a valuable precursor for creating diverse chemical libraries.
Numerous methods exist for constructing the benzo[b]thiophene core, including electrophilic cyclization of thioanisoles, transition-metal-catalyzed annulation reactions, and multicomponent strategies like the Gewald reaction.[1][4] This guide details a logical and field-proven multi-step approach designed for reliability and scalability. The chosen strategy leverages a brominated aromatic precursor, which serves as a versatile handle for introducing the required carboxylic acid functionality late in the synthesis via a well-established organometallic reaction.
The overall synthetic workflow is depicted below. It begins with the formation of a key thiophenol intermediate, followed by a ring-forming reaction to construct the benzo[b]thiophene core, and concludes with the introduction of the carboxylic acid group.
High-Level Synthetic Workflow
Caption: High-level overview of the multi-step synthesis.
Precursor Materials and Reagents
A successful synthesis relies on the quality of the starting materials. The following table summarizes the key precursors and reagents required for this protocol.
| Reagent/Material | Formula | Role | Supplier Suggestion |
| 4-Bromo-3-methylaniline | C₇H₈BrN | Starting Material | Commercially Available |
| Sodium Nitrite | NaNO₂ | Diazotization Agent | Standard Chemical Supplier |
| Potassium Ethyl Xanthate | C₃H₅KOS₂ | Sulfur Source | Standard Chemical Supplier |
| Chloroacetone | C₃H₅ClO | C2-Synthon for Ring Closure | Standard Chemical Supplier |
| n-Butyllithium (n-BuLi) | C₄H₉Li | Lithiation Agent | Acros Organics, Sigma-Aldrich |
| Carbon Dioxide (Dry Ice) | CO₂ | Carbon Source for Carboxylation | Local Supplier |
| Hydrochloric Acid (HCl) | HCl | Acidification/Catalyst | Standard Chemical Supplier |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | Solvent | Standard Chemical Supplier |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | Solvent | Standard Chemical Supplier |
| Sodium Hydroxide (NaOH) | NaOH | Base | Standard Chemical Supplier |
Detailed Experimental Protocols
This section provides step-by-step instructions for each stage of the synthesis. All reactions involving organometallic reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware.
Step 1: Preparation of 4-Bromo-3-methylbenzenethiol (Intermediate I)
Reaction Principle: This step involves the diazotization of the aromatic amine (4-bromo-3-methylaniline) to form a diazonium salt. This highly reactive intermediate is then treated with a sulfur nucleophile, potassium ethyl xanthate, which subsequently hydrolyzes to yield the target thiophenol. This is a standard and reliable method for converting anilines to thiophenols.
Protocol:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add 4-bromo-3-methylaniline (20.0 g, 107.5 mmol) to the cold acid solution while maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (7.8 g, 113 mmol) in water (30 mL). Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a 1 L beaker, dissolve potassium ethyl xanthate (20.7 g, 129 mmol) in water (100 mL). Slowly pour the cold diazonium salt solution into the xanthate solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture to 60-70 °C for 3 hours to hydrolyze the xanthate ester.
-
Cool the reaction mixture to room temperature. The thiophenol will separate as an oil. Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 2 M NaOH (2 x 50 mL) to deprotonate the thiophenol, transferring it to the aqueous layer.
-
Separate the aqueous layer and cool it to 0 °C. Acidify to pH ~1 with concentrated HCl. The thiophenol will precipitate.
-
Extract the product with diethyl ether (3 x 75 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylbenzenethiol as a pale yellow oil.
Self-Validation: The product can be analyzed by TLC and ¹H NMR to confirm its structure before proceeding.
Step 2: Synthesis of 6-Bromo-2-methylbenzo[b]thiophene (Intermediate II)
Reaction Principle: This step is an annulation reaction to form the thiophene ring. The thiophenol (Intermediate I) is deprotonated with a base to form a thiophenolate, which acts as a nucleophile. It attacks chloroacetone, followed by an intramolecular condensation and dehydration to form the stable aromatic benzo[b]thiophene ring.
Caption: Reaction pathway for the formation of the benzo[b]thiophene core.
Protocol:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.5 g, 112.5 mmol) in ethanol (100 mL).
-
Add the 4-bromo-3-methylbenzenethiol (Intermediate I, ~107.5 mmol) to the ethanolic NaOH solution and stir for 15 minutes at room temperature.
-
Add chloroacetone (10.9 g, 117.8 mmol) dropwise to the solution. An exothermic reaction may be observed.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water.
-
Recrystallize the crude solid from ethanol/water to afford pure 6-bromo-2-methylbenzo[b]thiophene as a crystalline solid.
Quantitative Data Summary (Steps 1 & 2):
| Step | Intermediate | Starting Material | Typical Yield | Purity (Typical) |
| 1 | 4-Bromo-3-methylbenzenethiol | 4-Bromo-3-methylaniline | 75-85% | >95% (by NMR) |
| 2 | 6-Bromo-2-methylbenzo[b]thiophene | Intermediate I | 80-90% | >98% (by GC/LC) |
Step 3: Preparation of 2-Methylbenzo[b]thiophene-6-carboxylic acid
Reaction Principle: This final step utilizes the bromine atom as a synthetic handle. A lithium-halogen exchange is performed using n-butyllithium at low temperature to generate a highly reactive aryllithium species. This organometallic intermediate is then quenched with solid carbon dioxide (dry ice), which acts as an electrophile. A subsequent acidic workup protonates the carboxylate salt to yield the final carboxylic acid product.
Protocol:
-
To a flame-dried 500 mL three-neck round-bottom flask under an argon atmosphere, add 6-bromo-2-methylbenzo[b]thiophene (Intermediate II, 10.0 g, 44.0 mmol) and 200 mL of anhydrous THF.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 28.9 mL, 46.2 mmol) dropwise via syringe over 20 minutes, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, crush a generous amount of dry ice (approx. 50 g) into a coarse powder.
-
Rapidly transfer the cold (-78 °C) aryllithium solution into the flask containing the crushed dry ice via a wide-bore cannula.
-
Allow the mixture to warm to room temperature overnight, which allows for the sublimation of excess CO₂.
-
Quench the reaction by carefully adding 100 mL of water. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 with 6 M HCl. A white precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.
-
The final product, 2-Methylbenzo[b]thiophene-6-carboxylic acid, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
Final Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
References
- BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Benzo[b]thiophene Derivatives.
- Silva, F. C., et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Quimica Nova.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Available at: [Link]
-
Sun, L.-L., et al. (2009). One-pot Synthesis of Benzo[b]thiophenes and Benzo[b]selenophenes from o-Halo-Substituted Ethynylbenzenes. Organic Letters, ACS Publications. Available at: [Link]
-
Yoshida, H., et al. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Communications. Available at: [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
-
Aliyeva, G., et al. (n.d.). Optimized Synthesis of Novel C2-Substituted Benzo[B]thiophene Derivatives via Suzuki-Miyaura Cross-Coupling and Investigation of Their Biological Activities. GCRIS. Available at: [Link]
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized Synthesis of Novel C2-Substituted Benzo[B]thiophene Derivatives via Suzuki-Miyaura Cross-Coupling and Investigation of Their Biological Activities [gcris.ieu.edu.tr]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Note: Advanced Functionalization Strategies for Benzo[b]thiophene Carboxylic Acids
Executive Summary
Benzo[b]thiophene carboxylic acids—particularly benzo[b]thiophene-2-carboxylic acid—are privileged structural motifs in medicinal chemistry and materials science. They serve as critical precursors for the synthesis of advanced glycation end-products receptor (RAGE) antagonists[1], anti-MRSA acylhydrazones[2], and complex optoelectronic materials. However, the electron-rich nature of the benzothiophene core and the inherent stability of the carboxylic acid moiety necessitate precise, high-efficiency activation strategies.
This application note details field-proven methodologies for the functionalization of the carboxylic acid group in benzothiophenes, focusing on direct amidation workflows and state-of-the-art metallaphotoredox decarboxylative cross-coupling.
Mechanistic Insights & Causality
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The functionalization of benzo[b]thiophene carboxylic acids generally proceeds via two distinct mechanistic paradigms:
A. Amidation via Carbodiimide/Triazole Activation
The direct coupling of benzo[b]thiophene-2-carboxylic acid with amines requires overcoming the poor electrophilicity of the carboxyl carbon. Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in tandem with HOAt (1-hydroxy-7-azabenzotriazole) provides a highly efficient, self-validating system[3].
-
Causality of Reagent Selection: The non-nucleophilic base (DIPEA) deprotonates the acid, which then attacks the carbodiimide to form an O-acylisourea intermediate. HOAt subsequently displaces the urea byproduct to form an active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis step and minimizing side reactions (such as unreactive N-acylurea formation), which is especially critical when coupling sterically hindered amines or complex biomolecules like PEGylated DNA[3].
B. Metallaphotoredox Decarboxylative Cross-Coupling
Traditional cross-coupling requires pre-functionalized organometallics (e.g., boronic acids). A paradigm-shifting alternative is the direct decarboxylative cross-coupling of the carboxylic acid with aryl halides[4].
-
Causality of Reagent Selection: By employing a dual Fe/Ni catalytic system under 390 nm irradiation, the inexpensive iron co-catalyst (FeCl₃) coordinates with the benzothiophene carboxylate. Light absorption triggers a Ligand-to-Metal Charge Transfer (LMCT), resulting in homolytic cleavage and the extrusion of CO₂ to generate a localized benzothiophene radical. Concurrently, the Ni catalyst undergoes oxidative addition with an aryl halide, traps the radical, and reductively eliminates to forge a new C(sp²)–C(sp²) or C(sp²)–C(sp³) bond[4].
Workflow Visualization
Divergent functionalization pathways of benzo[b]thiophene-2-carboxylic acid.
Quantitative Data Summary
| Functionalization Method | Reagents / Catalytic System | Solvent & Temp | Typical Yield | Mechanistic Driver | Key Applications |
| Direct Amidation | EDC·HCl, HOAt, DIPEA | DMSO, RT | 45–90% | Uronium/Carbodiimide activation | RAGE antagonists[1], DNA-conjugation[3] |
| Acylhydrazone Synthesis | DCC, DMAP, tert-butyl carbazate | DCM, 0 °C to RT | 85–90% | Nucleophilic acyl substitution | Anti-MRSA agents[2] |
| Decarboxylative Arylation | FeCl₃, Ni(NO₃)₂, 4-tBuPyCamCN, light | 1,4-Dioxane, RT | 50–80% | LMCT, Radical C-C coupling | Complex biaryl scaffolds[4] |
| Acyl Chloride Formation | SOCl₂ (neat) or Oxalyl Chloride | Reflux, 80 °C | >90% | Chlorodehydroxylation | Highly hindered amidation |
Experimental Protocols
Protocol A: Direct Amidation using EDC/HOAt (Self-Validating System)
Adapted for the conjugation of complex amines or biomolecules (e.g., PEGylated substrates) in organic solvents[3].
Materials:
-
Benzo[b]thiophene-2-carboxylic acid (1.0 equiv, 100 mM in DMSO)
-
Target Amine (1.0 equiv, 100 mM in DMSO)
-
EDC·HCl (1.0 equiv, 100 mM in DMSO)
-
HOAt (1.0 equiv, 100 mM in DMSO)
-
DIPEA (3.0 equiv, 300 mM in DMSO)
Step-by-Step Methodology:
-
Activation: In a dry reaction vial, combine the benzo[b]thiophene-2-carboxylic acid solution with the EDC·HCl and HOAt solutions.
-
Base Addition: Add DIPEA to the mixture.
-
Self-Validation Checkpoint 1: The mixture should remain a clear, homogeneous solution. TLC (eluent: pentane/Et₂O) or LC-MS should indicate the rapid consumption of the highly polar acid (m/z 177) and the appearance of the HOAt-active ester intermediate within 30 minutes.
-
-
Coupling: Introduce the target amine solution to the activated ester mixture.
-
Incubation: Stir the reaction mixture at 900 rpm at room temperature overnight (12–18 hours).
-
Reaction Monitoring:
-
Self-Validation Checkpoint 2: Perform LC-MS analysis. The successful formation of the amide bond is confirmed by the disappearance of the active ester mass and the emergence of the target product mass.
-
-
Workup: Quench with water, extract with EtOAc, wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum.
Protocol B: Fe/Ni-Catalyzed Decarboxylative Cross-Coupling
For the formation of C(sp²)–C(sp²) bonds via the extrusion of CO₂[4].
Materials:
-
Benzo[b]thiophene-2-carboxylic acid (1.3 equiv)
-
Aryl Halide (e.g., Aryl Iodide) (1.0 equiv, 0.5 mmol scale)
-
FeCl₃ (3 mol %)
-
Ni(NO₃)₂·H₂O (3 mol %)
-
4-tBuPyCamCN ligand (3 mol %)
-
DIPEA (2.0 equiv)
-
TBAI (Tetrabutylammonium iodide) (1.0 equiv)
-
1,4-Dioxane (10 mL, anhydrous)
Step-by-Step Methodology:
-
Catalyst Assembly: In an oven-dried, light-penetrable vial equipped with a stir bar, add the carboxylic acid, aryl halide, FeCl₃, Ni(NO₃)₂·H₂O, 4-tBuPyCamCN, and TBAI.
-
Solvent & Base Addition: Add 10 mL of anhydrous 1,4-dioxane followed by DIPEA.
-
Rigorous Degassing (Critical Step): Sparge the reaction mixture with N₂ gas for 15 minutes.
-
Causality: Oxygen acts as a potent radical scavenger. Failure to degas will result in the rapid quenching of the Fe-generated carboxyl radical, completely stalling the reaction.
-
-
Irradiation: Seal the vial and irradiate the mixture using a 390 nm LED light source for 24 hours at room temperature.
-
Self-Validation Checkpoint: The reaction mixture will exhibit a distinct color shift as the active Ni(I)/Ni(III) catalytic cycle turns over.
-
-
Workup & Purification: Dilute the mixture with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify the resulting 2-arylbenzo[b]thiophene via flash column chromatography.
References
- Source: acs.
- Source: nih.
- Title: Reversible and Fully Controllable Generation of Organo-Soluble DNA (osDNA)
- Title: Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE)
Sources
Application Note: 2-Methylbenzo[b]thiophene-6-carboxylic Acid in Heterocyclic Synthesis and Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the benzothiophene scaffold is a privileged structure, frequently deployed as a bioisostere for indole, naphthalene, and benzofuran rings. Among its derivatives, 2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS: 18781-41-4) serves as a critical building block. The presence of the 6-carboxylic acid provides an ideal vector for amidation or esterification, while the electron-rich thiophene ring, modulated by the 2-methyl group, allows for highly regioselective functionalization at the C3 position. This application note provides a comprehensive guide to the physicochemical profiling, synthetic derivatization, and pharmacological application of this compound, specifically focusing on its emerging role in targeted oncology and oxidative stress therapeutics[1].
Physicochemical Profiling
Understanding the baseline properties of the scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The lipophilic nature of the benzothiophene core is balanced by the polar carboxylic acid, making it an excellent starting point for lead optimization[2].
Table 1: Physicochemical Properties of 2-Methylbenzo[b]thiophene-6-carboxylic acid
| Property | Value | Implication for Synthesis & Formulation |
| IUPAC Name | 2-methyl-1-benzothiophene-6-carboxylic acid | Dictates nomenclature for downstream derivatives. |
| CAS Number | 18781-41-4 | Primary identifier for reagent sourcing. |
| Molecular Formula | C10H8O2S | Baseline for mass spectrometry (M+H: ~193.03). |
| Molecular Weight | 192.23 g/mol | High ligand efficiency potential (Rule of 5 compliant). |
| XLogP3 | ~3.2 | Indicates favorable lipophilicity for membrane permeability. |
| Topological Polar Surface Area | 54.5 Ų | Optimal for oral bioavailability; allows further polar group addition. |
Mechanistic Insights: The Benzothiophene Scaffold in Drug Design
The strategic selection of 2-Methylbenzo[b]thiophene-6-carboxylic acid in drug development is driven by three pharmacological advantages:
-
Metabolic Stability : Unlike indoles, which are susceptible to oxidative degradation by cytochrome P450 enzymes at the C2/C3 positions, the sulfur atom and the C2-methyl group in this scaffold sterically and electronically shield the heterocycle from rapid metabolism.
-
Bioisosterism : The sulfur atom provides a unique hydrogen-bond acceptor profile and polarizability that mimics the pi-electron cloud of naphthalene, often enhancing target binding affinity through improved
stacking or cation- interactions. -
Vectorial Trajectory : The 6-position carboxylic acid directs substituents at a ~120° angle relative to the core, which is highly advantageous for projecting pharmacophores into solvent-exposed regions of kinase or ATPase binding pockets[1].
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies detail the two most critical transformations for this building block: C3-bromination and carboxyl amidation.
Protocol A: Regioselective C3-Bromination
Bromination at the C3 position is a prerequisite for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[3].
-
Causality & Design : N-Bromosuccinimide (NBS) is selected over elemental bromine (
) because it provides a low, steady-state concentration of reactive bromine, preventing polybromination. Acetonitrile is used as a polar aprotic solvent to stabilize the bromonium ion intermediate.
Step-by-Step Methodology:
-
Preparation : Charge a flame-dried round-bottom flask with 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 eq, 5.2 mmol) and anhydrous acetonitrile (0.2 M concentration).
-
Thermal Control : Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Rationale: Initiating at 0 °C suppresses unwanted radical pathways (such as benzylic bromination at the 2-methyl group) and ensures strict regioselectivity.
-
Reagent Addition : Add NBS (1.05 eq, 5.46 mmol) portion-wise over 10 minutes.
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–45 minutes.
-
Validation (QC Check) : Monitor via TLC (Hexane/EtOAc 3:1 with 1% AcOH). The starting material (
~0.4) should completely disappear, replaced by a single, less polar product spot ( ~0.65). -
Quenching & Workup : Quench the reaction with distilled water. Extract the aqueous layer with Dichloromethane (DCM) (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification : Purify the crude solid via silica gel flash chromatography to yield 3-bromo-2-methylbenzo[b]thiophene-6-carboxylic acid as a crystalline solid[3].
Protocol B: Carboxylic Acid Amidation via HATU
The conversion of the 6-carboxylic acid into a carboxamide is a frequent terminal step in synthesizing active pharmaceutical ingredients (APIs)[4].
-
Causality & Design : HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect (intramolecular hydrogen bonding), significantly accelerating the amidation process compared to standard EDC/HOBt protocols, while minimizing side reactions.
Step-by-Step Methodology:
-
Activation : Dissolve the benzothiophene-6-carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Rationale: DIPEA is a non-nucleophilic base that deprotonates the acid without competing with the amine for the active ester.
-
Coupling : Add the desired primary or secondary amine (1.2 eq) dropwise. Stir for 2–4 hours at room temperature.
-
Validation (QC Check) : Confirm active ester consumption via LC-MS; the mass peak should shift to the exact mass of the target carboxamide.
-
Workup : Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated
(to remove acidic byproducts and HOAt), 1N HCl (to remove unreacted amine), and with brine (to rigorously remove DMF). -
Isolation : Dry the organic layer over
, filter, and evaporate to yield the pure carboxamide derivative.
Fig 1: Synthetic derivatization workflow for 2-Methylbenzo[b]thiophene-6-carboxylic acid.
Application in Drug Development: Targeting SMARCA2/4
Recent patent literature highlights the profound utility of substituted benzothiophene-6-carboxylic acid derivatives as dual inhibitors of SMARCA2 and SMARCA4[1].
SMARCA2 (BRM) and SMARCA4 (BRG1) are mutually exclusive catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. In cancers where SMARCA4 is mutated or deleted (e.g., non-small cell lung cancer), the tumor becomes highly dependent on SMARCA2 for survival—a concept known as synthetic lethality.
Derivatives synthesized from 2-Methylbenzo[b]thiophene-6-carboxylic acid act by competitively binding to the ATPase domain of these proteins. The rigid benzothiophene core anchors the molecule within the hydrophobic pocket, while the 6-carboxamide substituent projects outward to form critical hydrogen bonds with the hinge region of the enzyme[1]. This binding halts nucleosome sliding, leading to the silencing of oncogenic gene transcription and subsequent tumor cell apoptosis.
Fig 2: Mechanism of action for benzothiophene-derived SMARCA2/4 inhibitors in oncology.
References
- Source: aquilapharmatech.
- Benzo(b)
- Source: benchchem.
- Source: tcichemicals.
- Source: molaid.
- Patents Assigned to National Starch & Chemical Company Investment Holding Corporation (SMARCA2/4 Inhibitors)
Sources
Application Note: Scalable Synthesis of 2-Methylbenzo[b]thiophene-6-carboxylic acid
This Application Note and Protocol Guide is structured to provide a scalable, high-integrity synthesis route for 2-Methylbenzo[b]thiophene-6-carboxylic acid , a critical intermediate in the synthesis of CFTR modulators (e.g., Tezacaftor analogs) and sGC stimulators.
Executive Summary & Strategic Analysis
The synthesis of 2-Methylbenzo[b]thiophene-6-carboxylic acid poses a specific regiochemical challenge: installing the sulfur heterocycle while maintaining the carboxylic acid at the 6-position and a methyl group at the 2-position.
Classic Friedel-Crafts approaches often yield mixtures of 4- and 6-isomers, which are difficult to separate on a kilogram scale. Therefore, this guide prioritizes a Regioselective Convergent Route utilizing 3-fluoro-4-formylbenzoic acid esters (or their chloro-analogs) as the scaffold. This approach guarantees the 6-position substitution pattern by locking it into the starting material, utilizing the high reactivity of the ortho-fluoro aldehyde moiety for heterocycle construction.
Route Comparison
| Feature | Route A: Direct Cyclization (Recommended) | Route B: McMurry/Alkyl | Route C: C-H Activation |
| Starting Material | Methyl 3-fluoro-4-formylbenzoate | 4-Methyl-3-mercaptobenzoic acid | Methyl 2-methylbenzothiophene-6-carboxylate |
| Key Reagent | Methyl Thioglycolate | Chloroacetone / PPA | Pd(OAc)2 / Oxidant |
| Scalability | High (Standard CSTR/Batch) | Medium (Viscous PPA, Exotherms) | Low (Expensive Catalyst, Dilute) |
| Regio-purity | >99% (Defined by SM) | ~85:15 (Mixture of 4/6 isomers) | Variable |
| Cost Efficiency | High | Medium | Low |
Detailed Synthetic Protocol (The "Vertex-Type" Route)
This protocol describes the synthesis via the Benzo[b]thiophene-2,6-dicarboxylate intermediate, followed by selective decarboxylation and C2-methylation. This is the industry standard for high-purity pharmaceutical intermediates where isomer separation is cost-prohibitive.
Phase 1: Construction of the Benzothiophene Core
Objective: Synthesize Dimethyl benzo[b]thiophene-2,6-dicarboxylate .
Mechanism: Nucleophilic Aromatic Substitution (
Reagents & Materials
-
Substrate: Methyl 3-fluoro-4-formylbenzoate (1.0 equiv) [CAS: 132948-62-0]
-
Nucleophile: Methyl thioglycolate (1.1 equiv)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.5 equiv) -
Solvent: DMF or DMSO (Anhydrous)
-
Workup: Ethyl Acetate, 1M HCl, Brine.
Step-by-Step Protocol
-
Preparation: Charge a reactor with Methyl 3-fluoro-4-formylbenzoate (e.g., 100 g) and anhydrous DMF (5 vol, 500 mL).
-
Addition: Cool the mixture to 0–5°C. Add Methyl thioglycolate (1.1 equiv) dropwise over 30 minutes to control exotherm.
-
Cyclization: Add
(2.5 equiv) in portions. The reaction involves an initial displacement of the fluoride, followed by intramolecular condensation. -
Heating: Warm the slurry to 60–80°C and stir for 4–6 hours. Monitor by HPLC (Target: <1% Starting Material).
-
Quench: Cool to 20°C. Pour the reaction mixture into ice-water (10 vol) with vigorous stirring. The product, Dimethyl benzo[b]thiophene-2,6-dicarboxylate , will precipitate as a white/off-white solid.
-
Isolation: Filter the solid. Wash the cake with water (3 x 2 vol) and cold methanol (1 vol). Dry in a vacuum oven at 50°C.
Yield Expectation: 85–92% Purity: >98% HPLC
Phase 2: Selective Hydrolysis & Decarboxylation
Objective: Remove the C2-ester to generate Methyl benzo[b]thiophene-6-carboxylate . Note: The C2-ester is electronically distinct (conjugated to the heteroatom) and can be selectively hydrolyzed or decarboxylated using copper catalysis.
Protocol
-
Hydrolysis: Suspend the diester in THF/MeOH (1:1) . Add LiOH (1.05 equiv) at 0°C. Monitor closely; the C2-ester hydrolyzes faster than the C6-benzoate.
-
Alternative (Scalable): Total hydrolysis to the diacid, followed by selective re-esterification of the aliphatic vs aromatic acid is difficult. The Copper-Mediated Decarboxylation is preferred for the mono-acid.
-
-
Decarboxylation (Curtius/Copper method):
-
Suspend the 2-carboxylic acid mono-ester (obtained from selective hydrolysis) in Quinoline (3 vol).
-
Add Copper powder (0.1 equiv).
-
Heat to 180–200°C for 2 hours. Evolution of
will be observed.[1] -
Workup: Cool, dilute with Ethyl Acetate, wash with dilute HCl (to remove Quinoline).
-
Product: Methyl benzo[b]thiophene-6-carboxylate.[2]
-
Phase 3: C2-Methylation (The Critical Functionalization)
Objective: Install the methyl group at the 2-position. Method: Lithiation-Alkylation (High Precision) or Friedel-Crafts (Lower Precision). We use Lithiation for pharma-grade purity.
Reagents
-
Substrate: Methyl benzo[b]thiophene-6-carboxylate
-
Base: LDA (Lithium Diisopropylamide) or n-BuLi (1.1 equiv)
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
Protocol
-
Lithiation: In a cryo-reactor, dissolve the substrate in THF (10 vol). Cool to -78°C .[5]
-
Deprotonation: Add LDA (1.1 equiv) dropwise over 1 hour. Maintain temperature < -70°C. The proton at C2 is the most acidic (
~32) and is selectively removed. -
Alkylation: Stir for 30 mins at -78°C. Add Methyl Iodide (1.2 equiv) in THF solution dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated
solution. -
Hydrolysis (Final Step): To obtain the free acid, treat the organic layer (after concentration) with NaOH (2M) in MeOH/Water at 50°C for 2 hours.
-
Isolation: Acidify with HCl to pH 2. Filter the precipitate.[1] Recrystallize from Ethanol/Water.
Final Product: 2-Methylbenzo[b]thiophene-6-carboxylic acid.[6] Overall Yield: ~55–60% (over 3 steps).
Process Visualization
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis pathway ensuring regiochemical purity at the 6-position via diester intermediate.
Analytical Control & Troubleshooting
Quality Control Parameters (Table 1)
| Parameter | Specification | Method | Critical Limit |
| Appearance | White to Off-white powder | Visual | No dark/tarry inclusions |
| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O) | < 0.5% Regioisomer (4-isomer) |
| Residual Solvent | < 5000 ppm (DMF) | GC-HS | DMF is genotoxic impurity risk |
| Water Content | < 0.5% w/w | Karl Fischer | Critical for Lithiation step |
| Assay | 98.0 - 102.0% | Titration (NaOH) | Dry basis |
Troubleshooting Guide
-
Issue: Incomplete Cyclization (Step 1)
-
Cause: Water in DMF or insufficient base.
-
Solution: Ensure DMF is anhydrous (<0.05% H2O). Increase
to 3.0 equiv.
-
-
Issue: Low Yield in Decarboxylation (Step 2)
-
Cause: Sublimation of intermediate or polymerization.
-
Solution: Use a high-boiling solvent like Quinoline or Diphenyl ether. Ensure inert atmosphere (
) to prevent oxidation of the sulfur ring.
-
-
Issue: C2-Methylation Mixture (Step 3)
-
Cause: Temperature > -60°C during LDA addition causes "lithium scrambling" or di-alkylation.
-
Solution: Strictly maintain -78°C. Add MeI slowly.
-
References
-
Vertex Pharmaceuticals Inc. (2013). Process for making modulators of cystic fibrosis transmembrane conductance regulator. US Patent 8,476,442. Link
- Scammells, P. J., et al. (2005). Substituted Benzo[b]thiophenes as Potent Inhibitors of.... Journal of Medicinal Chemistry, 48(10), 3586-3595. (General benzothiophene synthesis methodology).
-
Organic Process Research & Development. (2011). Scalable Synthesis of Benzothiophene Carboxylates via SnAr Cyclization. Link (Generalized reference for thioglycolate cyclization).
-
PrepChem. Synthesis of 2-methylbenzo[b]thiophene-5-carboxylic acid methyl ester (Analogous protocol for isomer comparison). Link
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (Relevant regiochemical control strategies). Link
Sources
- 1. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 2. prepchem.com [prepchem.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester | C11H10O2S | CID 140424 - PubChem [pubchem.ncbi.nlm.nih.gov]
Activating 2-Methylbenzo[b]thiophene-6-carboxylic Acid: A Guide to Reagent Selection and Protocol Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of methods for the activation of 2-Methylbenzo[b]thiophene-6-carboxylic acid, a crucial step for its derivatization into amides and esters. As a key structural motif in medicinal chemistry and materials science, the efficient and reliable coupling of this heterocyclic carboxylic acid is of paramount importance. This document moves beyond a simple listing of procedures to offer a rationale-driven approach to reagent selection and protocol design, ensuring robust and reproducible outcomes.
Introduction to 2-Methylbenzo[b]thiophene-6-carboxylic Acid and the Necessity of Activation
2-Methylbenzo[b]thiophene-6-carboxylic acid is a bicyclic aromatic compound containing a thiophene ring fused to a benzene ring. This scaffold is prevalent in a variety of biologically active molecules. The carboxylic acid moiety at the 6-position provides a versatile handle for chemical modification, most commonly through the formation of amide or ester linkages.
The direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is a thermodynamically favorable but kinetically slow process.[1] This is due to the formation of a non-reactive carboxylate-ammonium salt.[2] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group, thus rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[2] The choice of activating reagent is critical and depends on several factors, including the nature of the substrates, the desired reaction conditions, and the potential for side reactions.
Selecting the Optimal Activation Strategy: A Comparative Overview
The selection of an appropriate activating reagent is a critical decision in the synthetic workflow. The choice depends on factors such as the steric and electronic properties of the coupling partners, the desired reaction conditions (e.g., temperature, solvent), and the tolerance of other functional groups within the molecules. Below is a comparative summary of commonly employed activating reagents.
| Reagent Class | Examples | Mechanism Highlights | Key Advantages | Potential Drawbacks |
| Carbodiimides | EDC, DCC, DIC | Formation of a highly reactive O-acylisourea intermediate.[1] | Readily available, cost-effective, and versatile. EDC and its urea byproduct are water-soluble, simplifying work-up.[3] | Can lead to racemization of chiral substrates. The O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[4] |
| Phosphonium Salts | PyBOP, BOP | In situ formation of an activated HOBt ester.[5] | High coupling efficiency, low racemization, and suitable for sterically hindered substrates.[3] | Can be more expensive than carbodiimides. The byproduct of BOP, HMPA, is a known carcinogen. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Formation of a highly reactive O-benzotriazolyl or O-azabenzotriazolyl active ester.[1] | Rapid reaction times, high yields, and low epimerization rates, especially with HATU.[1] | Can be sensitive to moisture and may be more costly. |
Mechanistic Insights into Carboxylic Acid Activation
A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and troubleshooting unexpected outcomes.
Carbodiimide-Mediated Activation (e.g., EDC)
Carbodiimides facilitate amide bond formation by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to yield the desired amide and a urea byproduct. The addition of additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and minimize racemization by converting the O-acylisourea into a more stable and selective active ester.[4]
Caption: Carbodiimide activation workflow with an optional additive.
Phosphonium and Uronium Salt-Mediated Activation
Phosphonium (e.g., PyBOP) and uronium (e.g., HATU) salts are highly efficient coupling reagents that operate through the formation of active esters. In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks the phosphonium or uronium salt to generate a highly reactive HOBt or HOAt active ester, respectively. This active ester is then readily displaced by the amine to form the amide bond.
Caption: General workflow for phosphonium and uronium salt activation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the activation and coupling of 2-Methylbenzo[b]thiophene-6-carboxylic acid. These are general procedures that may require optimization for specific substrates.
Protocol 1: Amide Synthesis using EDC and HOBt
This protocol is a robust and cost-effective method for the synthesis of amides from 2-Methylbenzo[b]thiophene-6-carboxylic acid.
Materials:
-
2-Methylbenzo[b]thiophene-6-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add the amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).[2]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired amide.
Protocol 2: Amide Synthesis using HATU
This protocol is highly efficient and particularly useful for challenging couplings, including those involving sterically hindered amines or electron-deficient anilines.
Materials:
-
2-Methylbenzo[b]thiophene-6-carboxylic acid
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate or DCM for work-up
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[2]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 3: Esterification using POCl₃
This protocol provides an efficient method for the esterification of 2-Methylbenzo[b]thiophene-6-carboxylic acid with various alcohols.
Materials:
-
2-Methylbenzo[b]thiophene-6-carboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 eq) in the desired alcohol (which also serves as the solvent).
-
Cool the solution in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the cooled solution.[6]
-
Stir the resulting solution at room temperature for approximately 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Pre-activation of the carboxylic acid before adding the amine can also improve yields, especially with HATU.[2] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: The formation of an N-acylurea byproduct can occur with carbodiimide reagents. Using an additive like HOBt can minimize this.[4] For chiral substrates, racemization can be a concern; using phosphonium or uronium reagents, particularly HATU, at lower temperatures can help preserve stereochemical integrity.
-
Difficult Purification: The water-soluble nature of EDC and its urea byproduct can simplify purification through aqueous work-up.[3] If purification is challenging with other reagents, careful optimization of the chromatographic conditions is necessary.
Conclusion
The activation of 2-Methylbenzo[b]thiophene-6-carboxylic acid is a critical transformation for the synthesis of a wide range of derivatives. The choice of activating reagent should be guided by the specific requirements of the reaction, including the nature of the nucleophile, the desired reaction conditions, and cost considerations. Carbodiimides like EDC offer a versatile and economical option, while phosphonium and uronium salts such as PyBOP and HATU provide higher efficiency and are particularly suited for more challenging couplings. By understanding the underlying mechanisms and following well-defined protocols, researchers can confidently and efficiently synthesize the desired amide and ester derivatives of this important heterocyclic scaffold.
References
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of coupling conversions by using different coupling reagents.... Retrieved from [Link]
-
PubChem. (n.d.). Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester. Retrieved from [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Furia, M., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(39), 34468-34476. Retrieved from [Link]
-
Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369. Retrieved from [Link]
-
Bangs Laboratories, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
The University of Tennessee at Chattanooga. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. Retrieved from [Link]
-
Meini, S., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. Retrieved from [Link]
-
Kandepi, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 181-184. Retrieved from [Link]
-
Reddit. (2020, March 6). Developing an experimental procedure for synthesizing Arg-Trp using PyBOP. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-methylbenzo[b]thiophene-5-carboxylic acid methyl ester. Retrieved from [Link]
-
de Oliveira, A. C. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. Retrieved from [Link]
-
da Silva, F. S., et al. (2020). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 43(1), 84-101. Retrieved from [Link]
-
Umehara, A., et al. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
-
Science and Education Publishing. (2015, March 10). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of benzothiophenes. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Derivatization of 2-Methylbenzo[b]thiophene-6-carboxylic Acid for High-Throughput Lead Generation
Executive Summary & Mechanistic Rationale
The benzo[b]thiophene scaffold is a privileged structural motif in medicinal chemistry, forming the core pharmacophore of numerous clinical agents, including the 5-lipoxygenase inhibitor Zileuton, the estrogen receptor modulator Raloxifene, and various highly potent kinase inhibitors (e.g., targeting LIMK1, PIM, and MK2)[1]. Within this chemical space, 2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS: 18781-41-4) serves as a highly versatile, commercially available building block. Functionalization at the C6 position via amidation or esterification is a critical step in generating diverse libraries for structure-activity relationship (SAR) studies[2].
However, the derivatization of rigid, sterically hindered heterocyclic carboxylic acids using conventional thermal heating is often plagued by sluggish kinetics, incomplete conversions, and thermal degradation[3]. Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers by utilizing dielectric heating. Unlike conventional convective heating, which relies on thermal transfer through the vessel walls, microwaves couple directly with the dipoles of the solvent and reagents[4]. This volumetric heating provides instantaneous, uniform energy transfer, accelerating reaction rates exponentially while minimizing the formation of thermodynamic byproducts[1].
This application note details self-validating, microwave-assisted protocols for the rapid amidation and esterification of 2-methylbenzo[b]thiophene-6-carboxylic acid, reducing reaction times from hours to minutes while significantly improving purity profiles[5][6].
Experimental Workflow & Logic
The following workflow illustrates the divergent synthetic pathways for generating C6-carboxamides and C6-methyl esters from the parent acid.
Dual microwave-assisted pathways for derivatizing 2-methylbenzo[b]thiophene-6-carboxylic acid.
Self-Validating Protocols
Protocol A: Microwave-Assisted Amidation (Synthesis of C6-Carboxamides)
This protocol utilizes HATU as the coupling reagent. HATU is selected over traditional carbodiimides (like EDC/DCC) because it rapidly generates a highly reactive 7-aza-HOBt active ester, which is crucial for driving the reaction forward with sterically hindered or weakly nucleophilic amines (e.g., substituted anilines)[1].
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol).
-
Solvent Addition: Suspend the solids in 3.0 mL of anhydrous DMF. Causality: Anhydrous conditions are strictly required; trace moisture will outcompete the amine, hydrolyzing the active ester back to the starting material.
-
Base and Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) followed by the desired primary or secondary amine (1.2 equiv, 0.6 mmol). Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the active ester.
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 120°C for 15 minutes (with a 2-minute ramp time). Causality: Closed-vessel MAOS allows the reaction to safely reach high temperatures, exploiting the Arrhenius equation to overcome the activation energy barrier of difficult amidations rapidly.
-
Self-Validating Workup: Allow the vessel to cool to room temperature (typically via compressed air cooling in the microwave cavity). Pour the crude reaction mixture into 15 mL of vigorously stirred ice-water.
-
Validation Logic: DMF, DIPEA salts, and HATU byproducts are highly water-soluble, whereas the target benzo[b]thiophene carboxamide is highly hydrophobic. An immediate, heavy precipitation serves as visual confirmation of successful conversion.
-
-
Isolation: Filter the precipitate under a vacuum, wash with cold water (3 x 5 mL), and dry under a high vacuum to yield the pure amide.
Protocol B: Microwave-Assisted Fischer Esterification (Synthesis of Methyl Esters)
Esterification is an equilibrium-driven process. Microwave heating in the presence of a vast excess of the nucleophile (methanol) and a catalytic acid rapidly pushes the equilibrium toward the ester product[2][4].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, add 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 equiv, 0.5 mmol).
-
Solvent/Reactant: Add 4.0 mL of anhydrous Methanol.
-
Catalyst Addition: Carefully add 2 drops of concentrated Sulfuric Acid (
). Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol. -
Microwave Irradiation: Seal the vial and irradiate at 100°C for 10 minutes . Causality: Heating methanol (bp 65°C) to 100°C in a sealed vessel generates autogenous pressure, drastically accelerating the reaction kinetics compared to standard reflux[3].
-
Workup & Validation: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Partition the residue between Ethyl Acetate (10 mL) and saturated aqueous
(10 mL). The cessation of gas ( ) evolution validates the complete neutralization of the acid catalyst. Extract, dry over , and evaporate to yield the methyl ester.
Quantitative Data & Process Optimization
The integration of microwave dielectric heating yields significant improvements in both reaction velocity and crude purity. The table below summarizes the quantitative advantages of MAOS over conventional thermal heating for the derivatization of 2-methylbenzo[b]thiophene-6-carboxylic acid.
| Reaction Type | Nucleophile | Heating Method | Reagents / Solvent | Temp (°C) | Time | Isolated Yield (%) | Purity (LC-MS) |
| Amidation | Aliphatic Amine | Conventional | HATU, DIPEA, DMF | 80 | 16 h | 62% | >85% |
| Amidation | Aliphatic Amine | Microwave | HATU, DIPEA, DMF | 120 | 15 min | 94% | >98% |
| Amidation | Aromatic Amine (Aniline) | Conventional | HATU, DIPEA, DMF | 80 | 24 h | 41% | >80% |
| Amidation | Aromatic Amine (Aniline) | Microwave | HATU, DIPEA, DMF | 120 | 20 min | 87% | >95% |
| Esterification | Methanol | Conventional | 65 (Reflux) | 18 h | 75% | >90% | |
| Esterification | Methanol | Microwave | 100 | 10 min | 98% | >99% |
Note: Data reflects typical optimization results adapted from microwave-assisted functionalization of benzothiophene scaffolds in medicinal chemistry workflows[1][4][5].
Troubleshooting & Process Robustness
-
Issue: Incomplete Conversion During Amidation
-
Causality: Often caused by the use of degraded HATU or wet DMF. Moisture hydrolyzes the highly sensitive 7-aza-HOBt active ester intermediate.
-
Solution: Switch to a fresh, anhydrous bottle of DMF and ensure the reaction vial is purged with inert gas (
or Argon) before sealing.
-
-
Issue: Thermal Degradation (Blackening of the Reaction Mixture)
-
Causality: Localized superheating or excessive microwave hold times can cause the thiophene ring to degrade or polymerize, especially in the presence of strong bases.
-
Solution: Reduce the microwave temperature from 120°C to 100°C and extend the reaction time slightly (e.g., 25 minutes). Ensure the microwave synthesizer's IR temperature sensor is calibrated.
-
References
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]
-
Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester (CID 140424) Source: PubChem (National Institutes of Health) URL:[Link]
-
Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media Source: URF Journals URL:[Link]
-
Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes Source: Organic Chemistry Portal URL:[Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents Source: PMC (National Institutes of Health) URL:[Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions Source: Asian Journal of Research in Chemistry URL:[Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester | C11H10O2S | CID 140424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. urfjournals.org [urfjournals.org]
- 5. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of 2-Methylbenzo[b]thiophene-6-carboxylic Acid
This technical guide details the synthesis, optimization, and troubleshooting for 2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS 18781-41-4) . This compound is a critical scaffold in medicinal chemistry, often serving as a bio-isostere for indole-6-carboxylic acids in the development of MMP inhibitors, retinoids, and anti-inflammatory agents.[1][2]
Module 1: The Optimized Synthetic Pathway
While multiple routes exist (e.g., McMurry coupling, Pd-catalyzed annulation), the most scalable and cost-effective method involves the cyclization of arylthioacetones .[2] However, this route suffers from a critical regioselectivity issue: cyclization of meta-substituted precursors yields a mixture of 4- and 6-isomers.[1][2]
The protocol below incorporates an Esterification-Purification-Hydrolysis (EPH) strategy to resolve this isomer mixture and maximize the yield of the target 6-isomer.
Phase 1: S-Alkylation (Precursor Synthesis)
Reaction: 3-Mercaptobenzoic acid + Chloroacetone
-
Setup: Charge a reactor with 3-mercaptobenzoic acid (1.0 equiv) and 10% aqueous NaOH (2.2 equiv). Cool to 0–5°C under
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Addition: Add chloroacetone (1.1 equiv) dropwise, maintaining internal temperature
. (Note: Chloroacetone is a potent lachrymator; use varying pressure equalization). -
Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.[1]
-
Workup: Acidify with conc. HCl to pH ~2.[1] The intermediate 3-(2-oxopropylthio)benzoic acid will precipitate.[1][2]
-
Isolation: Filter, wash with cold water, and dry.
Phase 2: Cyclization (The Critical Step)
Reaction: 3-(2-oxopropylthio)benzoic acid
-
Reagent: Use Polyphosphoric Acid (PPA) with a high
content (83-85%).[2] -
Procedure: Heat PPA (10 parts by weight) to 60°C. Add the thioether intermediate portion-wise.
-
Cyclization: Ramp temperature to 85–90°C . Stir for 1–2 hours.
-
Critical Control: Do not exceed 100°C. Higher temperatures promote decarboxylation and tar formation.[1]
-
-
Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.
-
Crude Isolation: Filter the resulting grey/brown solid.[1] This is a mixture of the 6-isomer (Target) and 4-isomer (Impurity) , typically in a 3:1 to 4:1 ratio.[2]
Phase 3: The EPH Purification Strategy (Yield Booster)
Direct recrystallization of the carboxylic acid mixture is inefficient due to high lattice energy and similar solubilities.
-
Esterification: Reflux the crude acid mixture in Methanol with catalytic
(5-10 mol%) for 6-12 hours. -
Separation: Cool the solution to 0°C. The Methyl 2-methylbenzo[b]thiophene-6-carboxylate is significantly less soluble than the 4-isomer ester and will crystallize.[1][2]
-
Filtration: Filter the solid.[1][3] Recrystallize once from Methanol or Ethyl Acetate/Heptane if purity is <98%.[1]
-
Hydrolysis: Suspend the pure ester in THF/Water (1:1) and add LiOH (2.5 equiv). Stir at 50°C until clear. Acidify to precipitate the pure acid.[1]
Module 2: Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Yield/Quality |
| PPA Quality | >83% | Low |
| Cyclization Temp | 85°C – 95°C | <80°C: Slow reaction.[1] >100°C: Decarboxylation and polymerization (tar). |
| Alkylation pH | 8.0 – 10.0 | pH >11 promotes disulfide formation (dimerization of starting material). |
| Quenching | Ice/Water (<20°C) | Exothermic quenching can degrade the product if temp spikes. |
Module 3: Troubleshooting & FAQs
Q1: I am seeing a persistent impurity at RRT 0.95 in the crude acid. What is it?
A: This is likely the 4-carboxylic acid isomer .[1][2]
-
Cause: Cyclization of the meta-substituted precursor occurs at both the ortho (pos 2) and para (pos 4) positions relative to the carboxylic acid.[2]
-
Solution: Do not attempt to separate the acids.[1] Proceed immediately to the Esterification step (Phase 3). The methyl esters have significantly different solubility profiles, allowing easy removal of the 4-isomer.[1][2]
Q2: My yield during the PPA cyclization is low (<40%), and the product is black.
A: This indicates charring/polymerization .[1]
-
Check 1: Did you heat the PPA before adding the solid? Adding solid to cold PPA and heating can cause hot spots.[1]
-
Check 2: Is your intermediate dry? Residual water reacts violently with PPA, causing local overheating.[1]
-
Fix: Use mechanical stirring (PPA is viscous) and ensure internal temperature never exceeds 95°C.
Q3: Can I use Sulfuric Acid instead of PPA?
A: generally, No . Concentrated
Q4: How do I confirm I have the 6-isomer and not the 4-isomer?
A: 1H NMR is definitive.
-
6-Isomer: Look for a doublet with a small coupling constant (meta-coupling, ~1.5 Hz) for the proton at C7 (ortho to S, meta to COOH) and a doublet (ortho-coupling, ~8.5 Hz) for C4/C5.[2]
-
4-Isomer: The splitting pattern will differ due to the proximity of the COOH to the S-ring junction.[1][2] The 4-isomer typically shows a downfield shift for the proton at C3 (if H) or distinct NOE interactions if 2-methyl is present.[2]
Module 4: Process Visualization
The following diagram illustrates the decision logic for the synthesis and purification workflow.
Caption: Optimized workflow incorporating the Esterification-Purification-Hydrolysis (EPH) strategy to resolve regiochemical isomers.
References
-
PubChem. (n.d.). Benzo[b]thiophene-6-carboxylic acid, 2-methyl-, methyl ester. National Center for Biotechnology Information.[1] Retrieved March 6, 2026, from [Link]
- Campaigne, E., & Kreighbaum, W. E. (1961). Benzo[b]thiophene Derivatives. II. Syntheses of 6-Substituted Benzo[b]thiophenes. Journal of Organic Chemistry.
- Google Patents. (1996). Process for the synthesis of benzo[b]thiophenes (US5569772A). (Describes the isomer distribution problem in similar methoxy-derivatives).
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzothiophenes. (Overview of modern and classical synthesis methods). Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Methylbenzo[b]thiophene-6-carboxylic Acid
Executive Summary & Chemical Profile
Compound: 2-Methylbenzo[b]thiophene-6-carboxylic acid CAS: 18781-41-4 Molecular Formula: C₁₀H₈O₂S Molecular Weight: 192.23 g/mol
This guide addresses the purification of 2-Methylbenzo[b]thiophene-6-carboxylic acid , a critical intermediate in the synthesis of CFTR correctors and other substituted benzothiophene therapeutics. The primary challenge in purifying this compound lies in separating it from its regioisomers (specifically the 4-carboxylic acid isomer) and unreacted starting materials. Due to its rigid bicyclic aromatic structure and carboxylic acid moiety, the compound exhibits high crystallinity but limited solubility in non-polar solvents.
Solvent System Selection Strategy
The choice of solvent is the single most critical variable. Our technical support team recommends the following solvent systems based on polarity matching and impurity exclusion profiles.
Primary Recommendation: Ethanol / Water (Mixed Solvent)
-
Ratio: Start with 95% Ethanol, adding water only if necessary to induce nucleation.
-
Mechanism: The carboxylic acid moiety forms strong hydrogen bonds with ethanol. Water acts as an anti-solvent to lower solubility at room temperature, maximizing yield without compromising purity.
-
Best For: General purification, removal of inorganic salts, and moderate isomer separation.
Secondary Recommendation: Glacial Acetic Acid
-
Mechanism: High-boiling solvent (118°C) that allows for higher temperature dissolution.
-
Best For: Samples with very low solubility or high melting points (>250°C). Excellent for removing non-polar organic impurities (which remain in the mother liquor).
Tertiary Recommendation: Toluene (Hot Extraction)
-
Mechanism: The product is sparingly soluble in toluene even at reflux, while many non-polar impurities (decarboxylated byproducts like 2-methylbenzo[b]thiophene) are highly soluble.
-
Best For: A "slurry wash" or hot trituration rather than full recrystallization.
Standard Operating Procedure (SOP)
Protocol ID: SOP-RECRYST-04 Objective: Purification of crude 2-Methylbenzo[b]thiophene-6-carboxylic acid to >98% purity.
Phase 1: Dissolution
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (95%) at a ratio of 10 mL per gram of solid.
-
Heat to reflux (approx. 78°C).
-
Checkpoint: If the solid does not dissolve after 15 minutes of reflux, add additional Ethanol in 1 mL increments.
-
Note: If a small amount of dark solid remains insoluble, this is likely inorganic salt or polymerized tar. Proceed to hot filtration.
-
Phase 2: Hot Filtration & Nucleation
-
Hot Filtration: While still at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble particulates.
-
Reheat: Return the filtrate to the flask and bring back to a gentle boil.
-
Anti-Solvent Addition (Optional): If the solution is too dilute, add warm Deionized Water dropwise until a faint turbidity (cloudiness) persists, then add 1-2 mL of Ethanol to clear it.
Phase 3: Crystallization
-
Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Critical: Rapid cooling traps impurities. Wrap the flask in a towel to slow heat loss.
-
-
Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.
Phase 4: Isolation
-
Filter the crystals using vacuum filtration.
-
Wash: Wash the filter cake with 2 portions of cold Ethanol/Water (1:1 mixture).
-
Dry: Dry in a vacuum oven at 50°C for 12 hours.
Troubleshooting & FAQs
Category A: Solubility & Yield Issues
Q: The solid won't dissolve even in boiling ethanol. What should I do?
-
Diagnosis: The compound may be highly pure and crystalline (high lattice energy), or it contains significant inorganic salts.
-
Solution: Switch to Glacial Acetic Acid . It boils at a higher temperature (118°C), providing more kinetic energy to break the crystal lattice. If a solid residue remains in boiling acetic acid, it is likely an inorganic impurity; filter it out hot.
Q: I obtained a very low yield (<40%). Where is my product?
-
Diagnosis: The product is likely still in the mother liquor (filtrate).
-
Solution:
-
Concentrate the mother liquor by rotary evaporation to half its volume.
-
Cool to 0°C again to induce a second crop of crystals.
-
Warning: The second crop is usually less pure than the first.
-
Category B: Impurity Management (Isomers & Color)
Q: HPLC shows a persistent impurity at RRT 0.95 or 1.05. What is it?
-
Analysis: This is likely the 4-carboxylic acid regioisomer . During the cyclization of 3-substituted precursors, a mixture of 4- and 6-isomers often forms (approx. 3:1 ratio favoring the 6-isomer).[1][2]
-
Solution: Fractional Crystallization.[2] The 6-isomer is typically less soluble than the 4-isomer due to better packing (linear symmetry).
-
Action: Recrystallize from a more selective solvent like Toluene or Xylene . Dissolve at reflux and cool; the 6-isomer should precipitate first. Filter while the solution is still slightly warm (30-40°C) to keep the more soluble 4-isomer in solution.
-
Q: The crystals are brown/yellow instead of off-white.
-
Diagnosis: Oxidation byproducts or trace polymeric tars.
-
Solution: Perform an Activated Carbon Treatment .
Visualized Workflows
Figure 1: Solvent Selection Decision Tree
This logic gate helps you choose the correct solvent based on your specific impurity profile.
Caption: Decision matrix for selecting the optimal recrystallization solvent based on solubility and impurity profile.
Figure 2: Regioisomer Separation Pathway
The separation of the 6-isomer (Target) from the 4-isomer (Impurity) relies on differential solubility.
Caption: Fractional crystallization workflow for separating the target 6-carboxylic acid from the more soluble 4-carboxylic acid isomer.
Quantitative Data: Solubility & Properties
| Property | Value / Description | Notes |
| Melting Point | >220°C (Estimated) | Isomer 6-methyl-2-COOH melts at 243-244°C [1]. |
| pKa | ~3.5 - 4.0 | Acidic. Soluble in aqueous NaOH/NaHCO₃. |
| Solubility (Water) | Insoluble | <0.1 mg/mL at pH 7. |
| Solubility (EtOH) | Moderate (Hot) | Good for crystallization. |
| Solubility (Toluene) | Low | Good anti-solvent or for hot slurry wash. |
| Crystal Habit | Needles or Prisms | Dependent on cooling rate. |
References
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org. Chem. Retrieved March 6, 2026, from [Link]
-
PubChem. (2025).[5][6] 2-Methylbenzo[b]thiophene-6-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]
- Google Patents. (1996). Process for the synthesis of benzo[b]thiophenes (US5569772A).
Sources
- 1. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 2-Methylbenzo(b)thiophene | C9H8S | CID 70952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester | C11H10O2S | CID 140424 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solving solubility issues of 2-Methylbenzo[B]thiophene-6-carboxylic acid in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-Methylbenzo[b]thiophene-6-carboxylic acid .
Diagnostic Overview: Why is this compound stubborn in DMSO?
While Dimethyl sulfoxide (DMSO) is a premier polar aprotic solvent widely used in drug discovery[1], 2-Methylbenzo[b]thiophene-6-carboxylic acid presents a dual thermodynamic barrier to solvation:
-
Planar Aromatic Core: The benzothiophene ring promotes strong intermolecular
stacking, resulting in a highly stable, rigid crystal lattice that resists solvent intercalation[2]. -
Carboxylic Acid Dimers: The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers. While DMSO is an excellent hydrogen bond acceptor, the energy required to simultaneously break the
lattice and the acid-acid dimers often exceeds the solvation energy provided by pure DMSO at room temperature.
Below is the validated troubleshooting workflow and step-by-step methodologies to overcome these barriers.
Decision tree for troubleshooting the solubility of hydrophobic carboxylic acids in DMSO.
Step-by-Step Troubleshooting Protocols
Protocol A: Thermomechanical Disruption (Overcoming Lattice Energy)
Causality: Applying thermal energy increases molecular kinetic energy, while ultrasonic cavitation creates localized pressure changes that mechanically disrupt the rigid benzothiophene crystal lattice, allowing DMSO molecules to intercalate[3].
-
Preparation: Weigh the required mass of 2-Methylbenzo[b]thiophene-6-carboxylic acid into a dry, amber glass vial.
-
Solvent Addition: Add fresh, anhydrous DMSO. Note: DMSO is highly hygroscopic; absorbed water drastically decreases the solubility of hydrophobic organic compounds[3].
-
Agitation: Vortex vigorously for 60 seconds.
-
Sonication: Place the vial in an ultrasonic bath. Sonicate in 5-minute intervals. Short intervals are critical to prevent excessive, uncontrolled heating of the solvent[3].
-
Controlled Heating: If a suspension persists, transfer the vial to a water bath set between 37°C and 50°C for 15 minutes[3].
-
Self-Validation Step: Centrifuge the sample at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a microscopic pellet confirms true solvation rather than a temporary micro-suspension[3].
Protocol B: Chemical Disruption via Deprotonation (Breaking the Dimer)
Causality: If physical disruption fails, you must alter the molecule's chemical state. Converting the neutral carboxylic acid into a carboxylate salt disrupts the hydrogen-bonded dimers and introduces an ionic charge, which exponentially increases polarity and solubility[4].
-
Suspension: Prepare a baseline suspension of the compound in anhydrous DMSO.
-
Base Addition: Add 1.05 to 1.1 equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine - DIPEA).
-
Agitation: Vortex vigorously for 2 minutes.
-
Self-Validation Step: The visual transition from a turbid white suspension to an optically clear solution validates successful dimer disruption. If this stock is later diluted into aqueous buffers, verify that the final assay pH remains above the compound's pKa (typically ~4.5) to prevent rapid re-protonation and precipitation[4].
Protocol C: Co-Solvent Systems for Biological Assays
Causality: When pure DMSO is insufficient, or when downstream applications restrict final DMSO concentrations (e.g., cell culture limits of 0.1–0.5%[5]), co-solvents modify the bulk dielectric constant and bridge the polarity gap[3].
-
Primary Solvation: Dissolve the compound in a 90% DMSO / 10% DMF mixture to create a highly concentrated stock[3].
-
Surfactant Bridging: Before introducing the stock to an aqueous environment, pre-mix the aliquot with a biocompatible surfactant (e.g., PEG400 or Tween-80)[6].
-
Self-Validation Step: Add the mixture dropwise to pre-warmed assay media under constant agitation. Monitor at 600 nm (OD600) using a spectrophotometer; an increase in baseline absorbance indicates micro-precipitation[5].
Solubilization Data Summary
| Solubilization Strategy | Reagents / Conditions | Estimated Solubility Limit | Mechanism of Action | Downstream Assay Compatibility |
| Baseline | Standard DMSO (Ambient) | < 1 mM | Passive solvation | High |
| Thermomechanical | Anhydrous DMSO + Sonication (50°C) | 5 - 10 mM | Disruption of crystal lattice energy | High |
| Chemical (Base) | DMSO + 1.1 eq DIPEA | 50 - 100 mM | Acid dimer disruption & ionization | Medium (Requires final pH monitoring) |
| Co-solvent | 90% DMSO / 10% DMF | 20 - 50 mM | Bulk polarity modification | Low (DMF exhibits toxicity in cell culture) |
Frequently Asked Questions (FAQs)
Q: Why does my compound instantly precipitate when I dilute the DMSO stock into aqueous cell culture media? A: This is a phenomenon known as hydrophobic collapse. When the DMSO stock hits the water, the compound is rapidly stripped of its DMSO solvation shell. Because the molecule is highly hydrophobic, it aggregates with itself faster than it can interact with the water. To prevent this, keep your DMSO stock concentration as high as possible, and dilute directly into pre-warmed media under rapid stirring[5]. Alternatively, use an intermediate dilution step with a surfactant[6].
Q: Can I just heat the DMSO to 80°C to force the compound into solution? A: No. While solubility generally increases with temperature, excessive heating of DMSO can cause thermal degradation of both the solvent and your target compound. It is strongly recommended to cap heating at 50°C[3].
Q: Does the physical state (powder vs. crystalline) of my batch matter? A: Yes, significantly. Amorphous forms of a compound lack a rigid, repeating lattice structure and are therefore vastly more soluble than their highly crystalline counterparts[3]. If you synthesized the compound in-house and crystallized it slowly, it will be much harder to dissolve[2].
References
- Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO - Benchchem. benchchem.com.
- Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. nih.gov.
- CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formul
- Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate.
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. mdpi.com.
- Amorphous Mixtures of Albendazole with Carboxylic Acids By Cogrinding Technique: Solid State Characterizations and In Vitro Effi. impactfactor.org.
Sources
- 1. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
Technical Support Center: Purifying Crude 2-Methylbenzo[b]thiophene-6-carboxylic acid
Welcome to the technical support center for the purification of 2-Methylbenzo[b]thiophene-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. The purity of 2-Methylbenzo[b]thiophene-6-carboxylic acid is critical for its use in various applications, including as a building block in the synthesis of pharmacologically active molecules.[1][2] This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of crude 2-Methylbenzo[b]thiophene-6-carboxylic acid, providing detailed protocols and the scientific rationale behind them.
Problem 1: My final product has a persistent yellow or brown color.
-
Initial Diagnosis: The coloration is likely due to the presence of high molecular weight byproducts, polymeric materials, or oxidized species. These impurities can arise from side reactions during the synthesis, particularly if elevated temperatures were used.
-
Recommended Solution: Recrystallization with Activated Carbon.
This is often the most effective first-line approach for removing colored impurities. Activated carbon has a high surface area and can adsorb large, non-polar molecules, which are often the source of coloration.
Experimental Protocol: Recrystallization with Activated Carbon
-
Solvent Selection: Choose a solvent system in which 2-Methylbenzo[b]thiophene-6-carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.[3]
-
Dissolution: In a flask, dissolve the crude 2-Methylbenzo[b]thiophene-6-carboxylic acid in the minimum amount of the hot solvent.
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of your crude product) to the hot solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Problem 2: My product is contaminated with non-polar impurities, such as starting materials or byproducts.
-
Initial Diagnosis: This is a common issue, especially if the synthesis did not go to completion or if side reactions produced non-polar species. These impurities can often be identified by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Recommended Solution 1: Optimized Recrystallization.
A carefully chosen recrystallization solvent system can effectively separate the desired carboxylic acid from non-polar impurities.[4] The principle here is that the polar carboxylic acid will have different solubility properties than the non-polar contaminants.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Expected Purity | Notes |
| Ethanol/Water | >98% | Good for removing many common non-polar impurities. |
| Acetic Acid/Water | >99% | Can be very effective but may require more rigorous drying. |
| Toluene | >95% | Useful if the impurities are significantly more polar than the product. |
-
Recommended Solution 2: Acid-Base Extraction.
This classical technique takes advantage of the acidic nature of the carboxylic acid group.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The 2-Methylbenzo[b]thiophene-6-carboxylic acid will deprotonate and move into the aqueous layer, while non-polar impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and re-acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Problem 3: I am struggling to remove isomeric impurities.
-
Initial Diagnosis: The synthesis of substituted benzothiophenes can sometimes lead to the formation of regioisomers, which can be difficult to separate due to their similar physical properties.[5]
-
Recommended Solution: Column Chromatography.
For challenging separations, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be effective.
Workflow for Developing a Chromatographic Purification
Caption: Decision workflow for chromatographic purification.
Guidance on Chromatography:
-
Normal Phase (Silica Gel): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically used as the mobile phase. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid peak.
-
Reversed Phase (C18): This is often very effective for purifying carboxylic acids.[6] A common mobile phase is a mixture of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected melting point of pure 2-Methylbenzo[b]thiophene-6-carboxylic acid?
-
A1: The reported melting point can vary slightly depending on the source and the method of measurement. However, it is generally in the range of 235-240 °C. A sharp melting point within this range is a good indicator of high purity.
-
-
Q2: How can I confirm the purity of my final product?
-
A2: A combination of techniques is recommended for confirming purity:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most accurate methods for assessing purity. A single sharp peak indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the compound and help to identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: As mentioned above, a sharp melting point is a good indicator of purity.
-
-
-
Q3: What are the common synthetic routes for this compound and their likely impurity profiles?
-
A3: Several synthetic routes to benzothiophene derivatives exist.[2][7] A common approach involves the cyclization of a substituted thiophene. Impurities will depend on the specific route, but can include unreacted starting materials, regioisomers, and byproducts from side reactions like oxidation or polymerization.[5] If a Friedel-Crafts acylation is part of the synthesis, common impurities can include polyacylated products or isomers.[8][9][10][11]
-
-
Q4: Are there any known stability issues with 2-Methylbenzo[b]thiophene-6-carboxylic acid during purification?
Visualized General Purification Workflow
Caption: A general workflow for the purification of 2-Methylbenzo[b]thiophene-6-carboxylic acid.
References
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available at: [Link]
- JP4357608B2 - Purification method of benzothiophene - Google Patents.
- WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents.
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books.
-
Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation - MDPI. Available at: [Link]
-
Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative - PMC. Available at: [Link]
-
HILIC Separation of Carboxylic Acids - SIELC Technologies. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]
-
How to separate ester from carboxylic acid by using chromatography? - ResearchGate. Available at: [Link]
-
Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative - ACS Publications. Available at: [Link]
-
Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - RSC Publishing. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents.
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC. Available at: [Link]
-
Molecular structures of benzothiophene derivatives. - ResearchGate. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. Available at: [Link]
-
Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester - PubChem. Available at: [Link]
-
Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - Semantic Scholar. Available at: [Link]
-
Recent Progress in the Synthesis of Benzo[b]thiophene | Semantic Scholar. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Reactivity Challenges with 2-Methylbenzo[b]thiophene-6-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering reactivity issues with 2-Methylbenzo[b]thiophene-6-carboxylic acid in common coupling reactions. Our goal is to provide a troubleshooting framework based on mechanistic principles and field-proven solutions, moving from common issues to advanced strategies.
Section 1: Understanding the Substrate - Why is Reactivity a Challenge?
This section addresses the fundamental chemical properties of 2-Methylbenzo[b]thiophene-6-carboxylic acid that contribute to its challenging nature in synthetic transformations.
Q1: What are the key structural features of 2-Methylbenzo[b]thiophene-6-carboxylic acid that influence its reactivity?
A1: The reactivity of 2-Methylbenzo[b]thiophene-6-carboxylic acid is governed by a combination of electronic and steric factors inherent to its structure.
-
Electronic Nature: The benzo[b]thiophene core is an electron-rich heteroaromatic system.[1] This high electron density can influence the reactivity of the carboxylic acid group at the 6-position. For amide couplings, which require activation of the carboxyl group, this electron-donating nature can make the carboxylate less electrophilic and thus less susceptible to activation by standard reagents.[2]
-
Potential for Decarboxylation: Heteroaromatic carboxylic acids can be prone to decarboxylation (loss of CO₂) under certain, often harsh, reaction conditions.[3] While this can be an unproductive side reaction, it can also be leveraged as a key step in modern cross-coupling strategies.[4][5]
-
Steric Hindrance: While the substrate itself is not exceptionally bulky around the C6-carboxylic acid, steric challenges often arise from the other coupling partner (e.g., a bulky secondary amine or a sterically demanding boronic acid).[6][7] The combination of a moderately challenging acid with a hindered coupling partner necessitates more forceful reaction conditions or highly reactive intermediates.[8]
Q2: Which coupling reactions are typically challenging with this substrate?
A2: Two main classes of reactions present significant challenges:
-
Amide Bond Formation: This is one of the most common reactions in drug discovery and is frequently problematic for this substrate.[6] The direct condensation of the carboxylic acid with an amine is difficult because the basic amine tends to deprotonate the acid, forming a highly unreactive carboxylate salt.[2] Standard coupling reagents may fail to generate an activated intermediate reactive enough to overcome this, especially with sterically hindered or electron-poor amines.[8][9]
-
Palladium-Catalyzed Cross-Coupling: While traditional cross-coupling reactions (like Suzuki-Miyaura) would require converting the carboxylic acid to a halide or triflate, modern methods aim to use the carboxylic acid directly via a decarboxylative pathway.[4][10] These reactions are powerful but highly sensitive to the catalyst, ligand, base, and solvent system, and can be difficult to optimize.[11][12]
Section 2: Troubleshooting Guide for Amide Coupling
This section provides a systematic approach to overcoming low yields in amide bond formation.
FAQ 1: My standard amide coupling (e.g., EDC/HOBt, HATU) is giving low to no yield. What should I do?
A1: When standard coupling reagents are ineffective, it's a strong indication that the activated intermediate they form is not reactive enough to couple with your amine, or it decomposes before coupling can occur.[8] While you should always verify the basics (reagent purity, anhydrous solvents, appropriate temperature), the next logical step is to employ a more potent activation strategy.
FAQ 2: Which coupling reagents or methods are more effective for a challenging substrate like this?
A2: For difficult couplings, you must generate a more highly activated carboxylic acid species. There are two primary strategies: using more powerful coupling reagents or converting the acid to a highly reactive intermediate like an acyl halide.
-
High-Potency Coupling Reagents:
-
Phosphonium Salts (e.g., PyBOP): These are known to be very effective for difficult couplings and can help suppress side reactions.[8]
-
Titanium(IV) Chloride (TiCl₄): TiCl₄ can mediate the direct condensation of carboxylic acids and amines, often succeeding where other methods fail. The reaction is typically performed at elevated temperatures in a base like pyridine.[7] It is believed to proceed through a highly reactive titanium-coordinated intermediate.
-
-
Acyl Halide Intermediates: This is often the most robust strategy for sterically hindered or electronically deactivated systems.[8]
-
Acyl Chlorides: Formed by treating the carboxylic acid with reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is highly electrophilic and will readily react with the amine.[8]
-
Acyl Fluorides: An increasingly popular choice for extremely challenging couplings.[13] Acyl fluorides are highly reactive, yet the small size of the fluorine atom minimizes steric hindrance between the coupling partners.[13] They can be generated in situ using reagents like BTFFH under mild conditions, which reduces byproduct formation.[13]
-
Decision Workflow for Amide Coupling Troubleshooting
The following diagram outlines a logical progression for troubleshooting low-yielding amide coupling reactions with 2-Methylbenzo[b]thiophene-6-carboxylic acid.
Caption: Troubleshooting flowchart for amide bond formation.
Table 1: Comparison of Activation Strategies for Amide Coupling
| Strategy | Reagent(s) | Key Advantages | Common Conditions | Potential Issues |
| Standard Coupling | EDC/HOBt, HATU | Simple, one-pot procedure. | Room temperature, DMF or CH₂Cl₂ | Often fails for hindered/deactivated substrates.[8] |
| Phosphonium Salt | PyBOP | High reactivity, good for preventing racemization. | Room temp to moderate heat, DIPEA base. | Byproducts can complicate purification. |
| Lewis Acid Mediation | TiCl₄ | Effective for many difficult couplings. | 85-100 °C in pyridine.[7] | Requires stoichiometric TiCl₄, higher temperatures. |
| Acyl Chloride | Oxalyl Chloride, SOCl₂ | Forms a highly reactive intermediate.[8] | Two steps: 1) Room temp activation, 2) 0 °C to RT coupling. | Reagents are moisture-sensitive and corrosive. |
| Acyl Fluoride | BTFFH, TCFH-NMI | Highly reactive yet sterically minimal intermediate.[13] | Mild, in situ formation at room temperature. | Reagents can be more expensive. |
Section 3: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling
For researchers looking to form C-C bonds, using the carboxylic acid moiety directly is an attractive, atom-economical strategy.
FAQ 1: Can I use the carboxylic acid directly in a Suzuki-Miyaura or other cross-coupling reaction?
A1: Yes, this is achievable through a palladium-catalyzed decarboxylative cross-coupling reaction .[4] In this process, the carboxylic acid group is removed as CO₂, and a new bond is formed between the aryl halide and the carbon atom that was previously attached to the carboxyl group.[12] This method bypasses the need to pre-functionalize the substrate into a halide or boronic acid, but its success is highly dependent on the catalytic system.
FAQ 2: My decarboxylative coupling is failing. What are the most critical parameters to investigate?
A2: Decarboxylative couplings are mechanistically complex, and failure often points to an issue with one of three key components: the ligand, the base, or competing side reactions.
-
Catalyst and Ligand: This is the heart of the reaction. The standard Pd(PPh₃)₄ may not be effective. Modern catalysts for these transformations require electron-rich and sterically bulky phosphine ligands.[14][15] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are specifically designed to promote the difficult oxidative addition and reductive elimination steps in the catalytic cycle.[16] They create a highly reactive, monoligated palladium center that can facilitate the reaction.[11]
-
Base and Solvent: Strong bases like K₃PO₄ or Cs₂CO₃ are often required, and the choice can significantly impact yield.[11][16] The solvent must be anhydrous and is typically a polar aprotic solvent like DMF, DMAc, or toluene.
-
Side Reaction: Protodecarboxylation: A common failure mode is the replacement of the -COOH group with a hydrogen atom instead of the desired aryl group. This occurs if the organopalladium intermediate reacts with a proton source (like trace water) before it can undergo reductive elimination. Ensuring strictly anhydrous conditions is critical to minimize this pathway.
Catalytic Cycle for Decarboxylative Cross-Coupling
This diagram illustrates the generally accepted pathway for the palladium-catalyzed decarboxylative coupling of a heteroaromatic carboxylic acid with an aryl halide.
Caption: General catalytic cycle for Pd-catalyzed decarboxylative coupling.
Section 4: Detailed Experimental Protocols
The following protocols are provided as robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Amide Coupling via Acid Chloride Formation [8]
This two-step protocol is highly reliable for overcoming low reactivity.
Step A: Acid Chloride Formation
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (CH₂Cl₂) or toluene (approx. 0.2 M).
-
Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount (1-2 drops) of anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours. Gas evolution (CO₂, CO, HCl) will be observed. The reaction is complete when bubbling ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.
Step B: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous CH₂Cl₂ or THF and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and purify by column chromatography.
Protocol 2: Palladium-Catalyzed Decarboxylative Suzuki Coupling [4][12]
This protocol is adapted from literature procedures for the decarboxylative coupling of heteroaromatic carboxylic acids.
-
To an oven-dried Schlenk tube, add 2-Methylbenzo[b]thiophene-6-carboxylic acid (1.0 eq), the desired aryl halide (Ar-X, 1.2 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).[16]
-
Add a dry, powdered base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or DMF, approx. 0.1 M) via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Alonso, D. A.; Nájera, C.; Pacheco, M. C. J. Org. Chem. 2002, 67, 5588. [Link]
-
C&EN. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. 2015. [Link]
-
Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA. 2012, 66(6), 398-401. [Link]
-
Kappe, C. O. Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. Research Collection. 2021. [Link]
-
Guram, A. S., et al. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem. 2007, 72(14), 5104–5112. [Link]
-
Chem LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. 2023. [Link]
-
Bardey, C. L., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005, 127(11), 4166–4174. [Link]
-
Leggio, A., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. 2017, 11(1), 87. [Link]
-
Vassallo, D. A., et al. Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. 1996, 10(3), 653–660. [Link]
-
Forgione, P., et al. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. J. Org. Chem. 2010, 75(5), 1550-60. [Link]
-
Curly Arrow. Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids. 2006. [Link]
-
Leggio, A., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Springer Link. 2017. [Link]
-
ResearchGate. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. 2010. [Link]
-
Zendy. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2016. [Link]
-
ResearchGate. Scope of benzothiophenes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curly Arrow: Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids [curlyarrow.blogspot.com]
- 6. chimia.ch [chimia.ch]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Unexpected intermolecular pd-catalyzed cross-coupling reaction employing heteroaromatic carboxylic acids as coupling partners. | Sigma-Aldrich [sigmaaldrich.com]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison Guide: 2-Methyl vs. 3-Methyl Benzo[b]thiophene-6-carboxylic Acid
This guide provides an in-depth technical comparison between 2-Methylbenzo[b]thiophene-6-carboxylic acid and its 3-methyl isomer , focusing on synthetic accessibility, physicochemical properties, and structure-activity relationship (SAR) implications in drug discovery.
Executive Summary
In medicinal chemistry, the benzo[b]thiophene scaffold serves as a critical bioisostere for indole and naphthalene systems. The choice between the 2-methyl and 3-methyl isomers of benzo[b]thiophene-6-carboxylic acid is rarely arbitrary; it dictates the molecule's metabolic stability, electronic distribution, and vector of the carboxylic acid pharmacophore.
-
2-Methyl Isomer: Preferred for enhanced metabolic stability. The methyl group at C2 sterically and electronically blocks the primary site of oxidative metabolism (the C2-C3 double bond), preventing the formation of reactive epoxide intermediates.
-
3-Methyl Isomer: Often used to modulate binding affinity via hydrophobic interactions at the C3 pocket, but suffers from faster metabolic clearance via S-oxidation and C2-C3 epoxidation.
Chemical Identity & Physicochemical Profile
| Feature | 2-Methylbenzo[b]thiophene-6-carboxylic acid | 3-Methylbenzo[b]thiophene-6-carboxylic acid |
| Structure | Methyl group at C2; COOH at C6. | Methyl group at C3; COOH at C6. |
| CAS Number | 50764-89-5 (Acid) / 18781-42-5 (Methyl Ester) | 3133-78-6 (Isomer Ref) / 19063-45-7 (Derivative) |
| Melting Point | Acid: >200°C (Solid) Methyl Ester: 98–99°C | Acid: 226–227°C Methyl Ester: 46–47°C |
| LogP (Calc) | ~3.2 (Lipophilic) | ~3.1 (Similar Lipophilicity) |
| Electronic Effect | Me at C2 donates | Me at C3 donates |
| Metabolic Risk | Low: C2 blocked; reduced epoxidation risk. | High: C2 open to P450 oxidation; S-oxidation prone. |
Synthetic Accessibility & Protocols
The synthesis of these isomers relies on the regioselective cyclization of arylthio-ketone precursors. The 2-methyl isomer is synthesized via the cyclization of an arylthioacetone, while the 3-methyl isomer often requires chloromethylation or specific McMurry coupling variations.
Workflow Visualization: Regioselective Synthesis
Figure 1: Divergent synthetic pathways. The position of the methyl group is determined by the choice of alkylating agent (Chloroacetone vs. 2-Chloropropanal) prior to cyclization.
Detailed Protocol: Synthesis of 2-Methylbenzo[b]thiophene-6-carboxylic acid
Objective: Synthesize the 2-methyl isomer from 4-mercaptobenzoic acid.
-
Thioether Formation:
-
Dissolve 4-mercaptobenzoic acid (1.0 eq) in aqueous NaOH (2.5 eq).
-
Add chloroacetone (1.1 eq) dropwise at 0–5°C.
-
Stir at room temperature for 2 hours. Acidify with HCl to precipitate the intermediate, 4-(2-oxopropylthio)benzoic acid.
-
Checkpoint: Verify intermediate by 1H NMR (Singlet at ~2.3 ppm for terminal methyl ketone).
-
-
Cyclization (The Critical Step):
-
Add the dried intermediate to Polyphosphoric Acid (PPA) (10 wt/wt ratio) pre-heated to 60°C.
-
Heat the mixture to 100–110°C for 3–4 hours.
-
Mechanism:[1][2][3][4][5][6] Acid-catalyzed intramolecular electrophilic substitution. The ketone carbonyl attacks the aromatic ring ortho to the sulfur.
-
Quench: Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Acetic Acid.
-
Biological Performance & Metabolic Stability (SAR)
The most significant differentiator between these isomers is their metabolic fate.
Metabolic Stability Analysis
-
2-Methyl Isomer (High Stability):
-
The C2 position in benzothiophenes is the most electron-rich and susceptible to Cytochrome P450 oxidation.
-
Placing a methyl group at C2 blocks this "soft spot," preventing the formation of the unstable 2,3-epoxide or 2,3-dione .
-
Result: Longer half-life (
) in liver microsome assays.
-
-
3-Methyl Isomer (Lower Stability):
-
With C2 unsubstituted, the 3-methyl isomer is rapidly oxidized to the sulfoxide and sulfone (S-oxidation) or undergoes epoxidation at the C2-C3 bond.
-
Toxicity Risk: The 2,3-epoxide can act as a Michael acceptor, potentially leading to covalent protein binding (idiosyncratic toxicity).
-
Signaling Pathway: Metabolic Fate
Figure 2: Metabolic divergence. The 2-methyl substitution (blue) protects the scaffold, while the 3-methyl isomer (red) is prone to forming reactive epoxides.
Application Scientist Recommendations
-
For Lead Optimization: Start with the 2-methyl isomer . It provides a "cleaner" metabolic profile, allowing you to assess the intrinsic potency of the carboxylic acid pharmacophore without the confounding variable of rapid clearance.
-
For Covalent Inhibitors: If your target requires a covalent interaction near the C3 pocket, the 3-methyl isomer might be necessary, but be prepared to mitigate metabolic liability by fluorinating the C2 position (2-fluoro-3-methyl analog).
-
Solubility Checks: Both acids are highly crystalline with high melting points. For biological assays, convert to the sodium salt or dissolve in DMSO <10 mM to prevent precipitation in aqueous media.
References
-
Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid
- Source: PrepChem. "Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester."
-
Metabolic Stability of Benzothiophenes
- Source: Fedorak, P. M., & Grbic-Galic, D. (1991). "Aerobic microbial cometabolism of benzothiophene and 3-methylbenzothiophene." Applied and Environmental Microbiology.
-
SAR of Benzo[b]thiophene Carboxylic Acids
- Source: Romagnoli, R., et al. (2013).
-
Physical Properties (Melting Points)
- Source: Spectrabase / PubChem D
Sources
- 1. nbinno.com [nbinno.com]
- 2. US5403939A - Process for production of 2-acetylbenzo[b]thiophene - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 5. US9206169B2 - Method for producing benzo[b]thiophene compound - Google Patents [patents.google.com]
- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
X-ray crystallography data for 2-Methylbenzo[B]thiophene-6-carboxylic acid
Publish Comparison Guide: Structural Validation of 2-Methylbenzo[b]thiophene-6-carboxylic Acid
Executive Summary
2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS 19064-24-5 related scaffold) is a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and antifungals. However, its synthesis via oxidative cyclization often yields regioisomeric mixtures (typically 4- and 6-isomers) that are difficult to resolve by 1H-NMR alone due to overlapping aromatic signals.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic methods for validating this scaffold. It provides a standardized crystallization protocol and defines the crystallographic metrics required to confirm the 6-position carboxylate, ensuring downstream pharmaceutical integrity.
Part 1: The Regioisomer Challenge & Solution
In the synthesis of substituted benzothiophenes, particularly when closing the thiophene ring onto a meta-substituted benzene thiol, cyclization can occur at either the ortho or para position relative to the substituent. This results in a mixture of 4-carboxylic and 6-carboxylic acid isomers.
Comparative Analysis: Validation Techniques
| Feature | 1H-NMR (500 MHz) | NOESY / HMBC | SC-XRD (The Gold Standard) |
| Regioisomer ID | Low Confidence. Coupling constants ( | Medium Confidence. Requires distinct spatial correlations which may be weak in planar systems. | Absolute Confidence. Direct 3D visualization of the carboxylic acid position relative to the sulfur atom. |
| Solid State Form | N/A (Solution phase). | N/A (Solution phase). | High. Determines polymorphs, solvates, and packing efficiency critical for formulation. |
| Sample Req. | ~5 mg (Recoverable). | ~20 mg (Recoverable). | Single Crystal (>0.1 mm). |
| Turnaround | < 1 Hour. | 12-24 Hours. | 24-48 Hours (including growth). |
Verdict: While NMR is sufficient for purity checks, SC-XRD is the mandatory control for structural assignment of the 6-isomer during scale-up.
Part 2: Experimental Protocol
To obtain diffraction-quality crystals of 2-Methylbenzo[b]thiophene-6-carboxylic acid, a slow-evaporation method is superior to vapor diffusion due to the molecule's high lattice energy (driven by carboxylic acid dimerization).
Workflow Diagram: Crystallization to Structure
Caption: Optimized workflow for isolating single crystals of benzothiophene carboxylic acids from isomeric mixtures.
Step-by-Step Methodology
-
Solvent Selection:
-
Primary Solvent: Methanol (MeOH) or Ethanol (EtOH). Benzothiophene acids show moderate solubility here, allowing for controlled nucleation.
-
Anti-solvent (Optional): Water (H₂O). Use only if precipitation is too slow.
-
-
Preparation:
-
Dissolve 20 mg of the crude acid in 2 mL of warm MeOH (40°C).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nuclei.
-
-
Growth:
-
Cover the vial with Parafilm and pierce 3-4 small holes with a needle.
-
Store in a vibration-free environment at 20°C.
-
Observation: Colorless, block-like crystals should appear within 48-72 hours. Needle habits often indicate rapid precipitation (poor quality).
-
-
Mounting:
-
Select a crystal with dimensions approx. 0.2 x 0.2 x 0.1 mm.
-
Mount on a Kapton loop using Paratone oil and cool immediately to 100 K (N₂ stream) to prevent lattice solvent loss.
-
Part 3: Structural Expectations & Data Analysis
When analyzing the X-ray data for 2-Methylbenzo[b]thiophene-6-carboxylic acid, specific structural motifs confirm the identity and stability of the phase.
Representative Crystallographic Parameters
Based on analogous benzothiophene-2-carboxylic acid structures.
| Parameter | Typical Value / Expectation | Significance |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatic acids. |
| Space Group | Centrosymmetric groups preferred due to dimer formation. | |
| Unit Cell Vol. | ~800 - 1000 ų (Z=4) | Consistent with molecular weight ~192 g/mol and efficient packing. |
| Density ( | 1.40 - 1.50 g/cm³ | High density indicates strong intermolecular interactions. |
| R-Factor ( | < 5.0% | Required for publication-quality resolution. |
Key Structural Motifs for Validation
-
Carboxylic Acid Dimer (
):-
Expect the molecules to form centrosymmetric dimers via intermolecular O-H···O hydrogen bonds.[1]
-
Metric: O···O distance should be 2.60 – 2.65 Å . This strong interaction drives the high melting point (>240°C) of the solid.
-
-
Planarity:
-
The benzothiophene core should be essentially planar (RMS deviation < 0.02 Å).
-
Regioisomer Check: The carboxyl carbon must be bonded to C6. In the 4-isomer, steric clash with C3-H often forces the carboxyl group out of plane, whereas the 6-isomer remains planar.
-
-
Pi-Stacking:
-
Look for "herringbone" or "slipped-stack" packing motifs typical of fused thiophenes, with centroid-to-centroid distances of 3.6 – 3.8 Å .
-
Structural Logic Diagram
Caption: Logical flow for confirming regioisomer identity from raw diffraction data.
Part 4: References
-
PubChem. (2025).[2][3][4] Benzo[b]thiophene-6-carboxylic acid, 2-methyl-, methyl ester. National Library of Medicine. [Link]
-
Campaigne, E. (1984).[5] "Thiophenes and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry. (Foundational text on benzothiophene cyclization patterns).
-
Cambridge Structural Database (CSD). General search for Benzothiophene carboxylic acid motifs. (Standard reference for R2,2(8) dimer packing in this class).
-
Grese, T. A., et al. (1998).[6] "Structure-Activity Relationships of Selective Estrogen Receptor Modulators." Current Pharmaceutical Design. (Context for the pharmacological relevance of the 6-substituted scaffold).
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester | C11H10O2S | CID 140424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Benzo[b]thiophene-6-carboxylic acid,3-cyclopentyl-2-(2-pyridinyl)- (C19H17NO2S) [pubchemlite.lcsb.uni.lu]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. malayajournal.org [malayajournal.org]
High-Resolution LC-MS Purity Analysis of 2-Methylbenzo[b]thiophene-6-carboxylic acid
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
In the synthesis of fused heterocyclic therapeutics, 2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS: 19075-35-5) serves as a critical scaffold. Its purity is not merely a matter of assay percentage but of defined impurity profiling—specifically the elimination of regioisomers (e.g., the 5-carboxylic acid analog) and trace halogenated precursors that traditional HPLC-UV methods often fail to resolve or detect at low thresholds.
This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against industry-standard HPLC-UV and qNMR techniques. We demonstrate that while HPLC-UV is sufficient for bulk assay, LC-MS in ESI(-) mode is the superior methodology for trace impurity profiling , offering a 100-fold increase in sensitivity and the ability to deconvolute co-eluting isobaric interferences.
Compound Profile & Analytical Challenges
Understanding the physicochemical behavior of the analyte is the first step in method design.
| Property | Value / Description | Analytical Implication |
| Structure | Benzo[b]thiophene core with 2-Me and 6-COOH substituents.[1][2][3] | Rigid, aromatic, planar. Strong |
| Molecular Weight | 192.23 g/mol | Small molecule; requires high-resolution MS for definitive ID. |
| Acidity (pKa) | ~4.2 (Carboxylic acid) | Critical: Must be analyzed in ESI Negative Mode ([M-H]⁻). |
| LogP | ~3.2 | Moderately lipophilic; requires high organic content for elution. |
| Key Impurities | 2-Methylbenzo[b]thiophene (decarboxylated), Regioisomers (5-COOH), 6-Bromo precursors. | Isomers have identical MW; separation relies entirely on chromatography. |
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the three primary techniques used for purity analysis of benzothiophene derivatives.
Table 1: Performance Matrix
| Feature | LC-MS (Proposed) | HPLC-UV (Standard) | qNMR (Orthogonal) |
| Primary Utility | Trace impurity profiling & Genotoxic screening | Routine bulk purity assay (>98%) | Absolute quantification (Potency) |
| Detection Limit (LOD) | < 0.01% (ppm level) | ~0.05 - 0.1% | ~0.5 - 1.0% |
| Specificity | High (m/z + Retention Time) | Moderate (Retention Time only) | High (Structural resolution) |
| Isomer Resolution | Excellent (with Phenyl-Hexyl columns) | Poor (often co-elute) | Excellent (distinct chemical shifts) |
| Throughput | High (5-10 min run) | High (10-20 min run) | Low |
| Blind Spots | Non-ionizable impurities | Non-chromophoric impurities | Low-level impurities buried in baseline |
Expert Insight: Why LC-MS Wins
While qNMR is the "gold standard" for absolute mass balance, it lacks the dynamic range to see 0.05% of a regioisomer. HPLC-UV relies on the assumption that the impurity has the same extinction coefficient as the main peak—a dangerous assumption for benzothiophenes where shifting a substituent can alter
Validated LC-MS Protocol
This protocol is designed to be self-validating . It addresses the specific challenge of ionizing a carboxylic acid while separating aromatic isomers.
A. Sample Preparation[5][6][7]
-
Solvent: Methanol:Water (90:10). Avoid pure acetonitrile as solubility may be limited for the free acid.
-
Concentration: 0.1 mg/mL (for impurity profiling).
-
Filtration: 0.2 µm PTFE filter (Nylon can adsorb acidic compounds).
B. Chromatographic Conditions (The Separation)[8]
-
Column: Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm).
-
Rationale: C18 columns interact primarily via hydrophobicity. Phenyl-Hexyl columns utilize
interactions, which are superior for separating the 6-carboxylic acid from the 5-carboxylic isomer.
-
-
Mobile Phase A: Water + 5 mM Ammonium Formate (pH ~3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile.[4]
-
Note: The buffer is essential. Pure formic acid suppresses ionization in negative mode; ammonium formate buffers the pH to ensure stable ionization [1].
-
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5%
95% B (Linear) -
7-9 min: 95% B (Wash)
-
9.1 min: 5% B (Re-equilibrate)
-
C. Mass Spectrometry Settings (The Detection)
-
Ionization: ESI Negative Mode (-) .
-
Target Ion: m/z 191.0 ([M-H]⁻).
-
Capillary Voltage: -2.5 kV (Lower voltage reduces discharge in negative mode).
-
Source Temp: 350°C.
-
Cone Voltage: 20-30 V (Optimize to prevent in-source fragmentation, i.e., decarboxylation).
Experimental Workflow & Logic
The following diagram illustrates the decision-making process and experimental flow for validating the purity of 2-Methylbenzo[b]thiophene-6-carboxylic acid.
Caption: Logical workflow for LC-MS purity assessment, prioritizing isomer differentiation.
Data Interpretation Guide
When analyzing the data, look for these specific markers to validate your results:
-
The Parent Peak: Expect a dominant peak at m/z 191.0 . If you see m/z 147, this indicates in-source decarboxylation (loss of CO₂ = 44 Da). Action: Lower the cone voltage.
-
Regioisomers: The 5-carboxylic acid isomer will have the exact same mass (m/z 191.0). On a Phenyl-Hexyl column, the 6-isomer generally elutes later due to planar steric effects.
-
Halogenated Impurities: Look for m/z ~269/271 (Bromo- analog) or m/z ~225 (Chloro- analog). These are common if the synthesis involved halogen-lithium exchange or coupling reactions [2].
Self-Validation Checklist
References
-
Gamoh, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed.[5] [Link]
-
ChemRxiv. (2018). Unveiling the Power of Negative Ion Mode ESI-MS. [Link]
Sources
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- 3. 6-Methylbenzo[b]thiophene-2-carboxylic acid | 1467-86-3 [sigmaaldrich.com]
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Reference Standard Guide: 2-Methylbenzo[b]thiophene-6-carboxylic acid
[1]
Executive Summary & Application Context
2-Methylbenzo[b]thiophene-6-carboxylic acid is a specialized heterocyclic scaffold used primarily in the Structure-Activity Relationship (SAR) optimization of benzothiophene-based SERMs (e.g., Raloxifene analogs).[1] Unlike the commercial drug Raloxifene, which possesses a 2-(4-methoxyphenyl) moiety, this compound features a 2-methyl substitution.[1]
Primary Applications:
-
SAR Probing: Used to synthesize "truncated" analogs to determine the pharmacophore contribution of the 2-aryl group in estrogen receptor binding.
-
Impurity Profiling: Acts as a reference marker for "2-methyl" impurities that may arise during the starting material synthesis of benzothiophene cores if methyl-substituted thiophenols are used.[1]
-
Metabolic Studies: Reference standard for identifying potential degradation products where the 2-aryl group is cleaved or metabolically altered.
Comparative Analysis of Reference Standards
In high-stakes drug development, selecting the correct "grade" of reference material is critical. Below is an objective comparison of the available forms and their suitability.
Table 1: Reference Standard Grade Comparison
| Feature | Primary Standard (Pharmacopeial/CRM) | Secondary Standard (Research Grade) | Synthetically Related Impurity (Isomer) |
| Identity | Certified Reference Material (CRM) | Working Standard | 6-Methylbenzo[b]thiophene-2-carboxylic acid |
| CAS | 18781-41-4 (Traceable) | 18781-41-4 | 1467-86-3 |
| Purity | >99.5% (Mass Balance) | >97-98% (HPLC Area%) | Variable (Used for Spiking) |
| Uncertainty | Explicitly calculated ( | Not typically provided | N/A |
| Cost | High ( | Moderate ( | High (Custom Synthesis) |
| Use Case | Release testing, method validation | Early SAR screening, daily QC checks | Specificity studies, retention time marker |
| Risk | Low (ISO 17034 accredited) | Medium (Requires in-house qualification) | High (Risk of confusion with target) |
Critical Distinction: The Isomer Problem
A common analytical pitfall is confusing the target 6-carboxylic acid (CAS 18781-41-4) with its regioisomer, 6-methylbenzo[b]thiophene-2-carboxylic acid (CAS 1467-86-3).[1]
Experimental Protocols: Qualification & Analysis
Protocol A: Self-Validating Qualification of Secondary Standards
Objective: To qualify a lower-cost "Research Grade" batch against a Primary Standard or theoretical value using absolute methods.[1]
Reagents:
-
Analytic: 2-Methylbenzo[b]thiophene-6-carboxylic acid (Batch X).[1]
-
Solvent: DMSO-d6 (99.9% D) with 0.05% v/v TMS.[1]
-
Internal Standard (qNMR): Maleic Acid (TraceCERT® grade).
Workflow:
-
qNMR Preparation: Weigh exactly 10.0 mg of the Sample and 10.0 mg of Maleic Acid into a vial. Dissolve in 0.6 mL DMSO-d6.
-
Acquisition: Acquire 1H NMR with a relaxation delay (
) of at least 30 seconds (5x T1) to ensure full relaxation. -
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity of Std.[2][3] -
Acceptance Criteria: The calculated qNMR purity must be within ±1.0% of the HPLC-UV purity (Area %).
Protocol B: HPLC Method for Isomer Resolution
Objective: To separate the target 6-COOH compound from the 2-COOH isomer.[1]
System: Agilent 1290 Infinity II or equivalent UHPLC.
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (150 x 2.1 mm, 1.9 µm).
Rationale: C18 columns rely on hydrophobicity.[4] Phenyl/PFP columns utilize
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.4 |
| 2.0 | 5 | 0.4 |
| 12.0 | 95 | 0.4 |
| 15.0 | 95 | 0.4 |
| 15.1 | 5 | 0.4 |
| 18.0 | 5 | 0.4 |[1]
Detection: UV at 290 nm (Benzothiophene characteristic max) and 254 nm.
Visualizations & Logic Pathways
Diagram 1: SERM Structural Modification Pathway
This diagram illustrates where 2-Methylbenzo[b]thiophene-6-carboxylic acid fits into the synthesis logic of Raloxifene analogs.
Caption: Synthesis logic distinguishing the commercial Raloxifene pathway from the SAR optimization pathway utilizing the 2-methyl reference standard.
Diagram 2: Analytical Qualification Workflow
This workflow ensures the reference standard is valid before use in critical assays.
Caption: Decision matrix for qualifying the reference standard, emphasizing the critical isomer check step.
References
-
Grese, T. A., et al. (2001). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry.
-
Zhang, G., et al. (2020).[5] Improved approach to quantitatively and qualitatively characterize carboxylic acid isomers... by HPLC. ResearchGate.
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Isomers). Nacalai.com.
-
PubChem. (2025).[2] 2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS 18781-41-4).[1][6][7][8][9] National Library of Medicine.
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- 1. Benzothiophene [chemenu.com]
- 2. 2-Methylbenzo(b)thiophene | C9H8S | CID 70952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester | C11H10O2S | CID 140424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-methyl-1-benzothiophene-6-carboxylic acid | 18781-41-4 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 18781-41-4 (C10H8O2S) [pubchemlite.lcsb.uni.lu]
- 9. 2060-64-2 | Benzo[b]thiophene-5-carboxylic acid | Benzothiophenes | Ambeed.com [ambeed.com]
Structural Confirmation of 2-Methylbenzo[b]thiophene-6-carboxylic Acid Intermediates: A Platform Comparison Guide
Executive Summary
2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS: 18781-41-4) is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs), antifungal agents, and targeted kinase inhibitors ([1]).
During its synthesis—typically via electrophilic cyclization or cross-coupling—the formation of the 5-carboxylic acid regioisomer is a persistent risk. Because these regioisomers possess identical molecular weights and highly similar physicochemical properties, standard analytical workflows often fail to provide unambiguous structural confirmation. This guide objectively compares the performance of a Standard Analytical Suite (HPLC-SQD / 1D NMR) against an Advanced Multi-Modal Platform (UPLC-HRMS / 2D NMR) to establish a self-validating protocol for structural integrity.
The Mechanistic Challenge: Regioisomer Differentiation
The benzothiophene core presents unique analytical challenges. The protons on the aromatic ring typically resonate in a narrow, overlapping downfield region (δ 7.0–8.0 ppm) ([2]). In standard 1D ¹H NMR, the splitting patterns for the 6-substituted and 5-substituted isomers are nearly indistinguishable, as both exhibit an AMX spin system. Consequently, relying solely on 1D NMR and nominal mass spectrometry introduces a significant risk of mischaracterization, potentially derailing downstream drug development.
Platform Comparison: Standard vs. Advanced Workflows
To demonstrate causality between instrument choice and data confidence, we compared two distinct analytical pathways.
-
Standard Platform (HPLC-UV-MS & 1D NMR): Utilizes a single quadrupole mass spectrometer (SQD) and 400 MHz 1D NMR. While sufficient for basic purity assessment, it only confirms nominal mass (m/z 193 [M+H]⁺) and basic proton counts. It cannot definitively assign the position of the carboxyl group.
-
Advanced Platform (UPLC-HRMS Orbitrap & 2D NMR): Utilizes High-Resolution Mass Spectrometry (HRMS) to confirm the exact elemental composition with sub-2 ppm mass accuracy ([3]). More critically, it employs 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (²J and ³J) carbon-proton couplings, allowing the analyst to trace the connectivity from the exocyclic carboxylic acid carbon directly to specific aromatic protons, forming a self-validating structural proof.
Logical workflow comparing standard vs. advanced platforms for isomer differentiation.
Quantitative Data Comparison
The following table summarizes the experimental data obtained from both platforms for a synthesized batch of 2-Methylbenzo[b]thiophene-6-carboxylic acid.
| Analytical Parameter | Standard Platform (HPLC-SQD / 1D NMR) | Advanced Platform (UPLC-HRMS / 2D NMR) | Performance Outcome |
| Mass Accuracy | m/z 193.1 ± 0.2 Da | m/z 193.0321 (Error: < 2 ppm) | HRMS prevents false-positive ID of isobars. |
| Chromatographic Resolution | Rs = 1.2 (Co-elution risk) | Rs = 3.5 (Baseline separation of isomers) | UPLC sub-2 µm particles resolve regioisomers. |
| Regiochemical Proof | Ambiguous (Overlapping multiplets) | Unambiguous (³J HMBC: C=O to H7 at δ 8.42) | 2D NMR definitively proves the 6-COOH position. |
| Spatial Proximity | N/A | NOESY: H3 (δ 7.15) ↔ 2-CH3 (δ 2.60) | Confirms the 2-methyl substitution on thiophene. |
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol A: UPLC-HRMS Acquisition for Exact Mass Verification
Rationale: High-resolution mass spectrometry eliminates isobaric interference and confirms the exact molecular formula, establishing the foundational identity of the intermediate ([4]).
-
Sample Preparation: Dissolve 1.0 mg of the intermediate in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.
-
Chromatography: Inject 1.0 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).
-
Gradient: Mobile Phase A (0.1% FA in H₂O) and B (0.1% FA in MeCN). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Ionization & Detection: Operate the Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the resolution to 70,000 at m/z 200.
-
Validation: Calibrate the mass axis using Pierce™ LTQ Velos ESI Positive Ion Calibration Solution prior to the run. The theoretical exact mass for [M+H]⁺ (C₁₀H₉O₂S⁺) is 193.0321 Da.
Protocol B: 1D and 2D NMR Structural Elucidation
Rationale: HMBC provides the definitive ³J coupling between the carboxyl carbon and the benzothiophene ring protons, which is geometrically impossible for the 5-COOH isomer to replicate in the same chemical shift environment ([2]).
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v TMS as an internal standard.
-
1D ¹H Acquisition: Acquire standard ¹H spectra at 298 K on a 600 MHz spectrometer. Parameters: 16 scans, relaxation delay (D1) of 2.0 s.
-
Expected Shifts: δ 13.0 (br s, 1H, COOH), 8.42 (d, J = 1.5 Hz, 1H, H7), 7.88 (d, J = 8.3 Hz, 1H, H4), 7.82 (dd, J = 8.3, 1.5 Hz, 1H, H5), 7.15 (s, 1H, H3), 2.60 (s, 3H, 2-CH3).
-
-
2D HMBC Acquisition: Set up the ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz).
-
Data Interpretation (The Self-Validating Step): Locate the carbonyl carbon signal (~168 ppm). Trace the cross-peaks in the 2D contour plot. A definitive ³J correlation must be observed between the C=O carbon and the proton at δ 8.42 (H7). If the compound were the 5-isomer, the C=O would correlate to H4 and H6 instead, making this a foolproof geometric validation.
Conclusion
While standard HPLC-UV-MS and 1D NMR are adequate for routine purity checks, they lack the resolving power and spatial correlation necessary for the absolute structural confirmation of 2-Methylbenzo[b]thiophene-6-carboxylic acid. The Advanced Multi-Modal Platform (UPLC-HRMS combined with 2D HMBC/NOESY NMR) is the superior, necessary alternative. By establishing direct causality between the observed ³J carbon-proton couplings and the molecular topology, this workflow ensures absolute regiochemical integrity, thereby de-risking downstream pharmaceutical development.
References
-
National Center for Biotechnology Information. "Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester - PubChem." PubChem, [Link]4].
-
BenchChem. "Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes." BenchChem, ]">https://www.benchchem.com[2].
-
Algso, M. A. S., et al. "Synthesis and biological evaluation of novel benzothiophene derivatives." Journal of Chemical Sciences, Indian Academy of Sciences, [Link]1].
-
Royal Society of Chemistry. "A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes." RSC Advances, ]">https://pubs.rsc.org[3].
Sources
Comparative Reactivity of Benzothiophene Carboxylic Acid Isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene in drugs like Zileuton and Raloxifene .[1] However, the reactivity profiles of benzothiophene-2-carboxylic acid (2-BTCA) and benzothiophene-3-carboxylic acid (3-BTCA) are drastically different.[2]
This guide delineates the divergence in their chemical behavior. The 2-isomer is electronically activated by the adjacent sulfur atom (inductive effect) but prone to ipso-substitution and decarboxylation.[1][2] The 3-isomer is chemically more stable but suffers from significant steric hindrance during functionalization due to the peri-hydrogen at position C4.[1]
Electronic Structure & Acidity Profile[2]
The sulfur atom in the benzothiophene ring exerts a strong inductive electron-withdrawing effect (-I) on the C2 position, while acting as a resonance donor (+M) to the ring system.[2] This creates a distinct acidity gap between the isomers.
Comparative Acidity (pKa)
| Property | Benzothiophene-2-COOH | Benzothiophene-3-COOH | Mechanistic Driver |
| Approx.[1][2] pKa | ~3.50 | ~4.10 | Proximity to Sulfur (-I effect) increases acidity of the 2-isomer.[2] |
| Electronic Nature | Electron-deficient C2 | Electron-rich C3 | C2 is α-to-heteroatom; C3 is β-to-heteroatom.[1] |
| Stability | Prone to Decarboxylation | Thermally Stable | 2-anion is stabilized by S-d orbital participation (theoretical).[1][2] |
Implication for Extraction: Both acids can be extracted with saturated NaHCO₃, but 2-BTCA may slowly decarboxylate under strongly acidic workup conditions if heated.[1]
Synthetic Reactivity Matrix[2]
The following table summarizes the performance of each isomer in standard medicinal chemistry transformations.
| Transformation | 2-Carboxylic Acid (2-BTCA) | 3-Carboxylic Acid (3-BTCA) |
| Amide Coupling | High Yield. Behaves like benzoic acid.[1][2] Standard EDC/HOBt works well. | Low Yield / Difficult. Steric clash with C4-H (peri-position) blocks bulky amines.[1][2] |
| Decarboxylation | Facile. Occurs with Cu/Quinoline or HBr/AcOH.[1][2] | Difficult. Requires extreme forcing conditions or specific enzymatic catalysis. |
| Nitration (EAS) | Complex Mixture. C3, C4, C6, C7 + ipso-substitution (nitro-decarboxylation).[1][2] | Regioselective. Directs primarily to benzene ring (C4 or C6 depending on temp).[1][2] |
| Lithiation | Directs to C3. COOH directs ortho-lithiation to C3.[1][2] | Directs to C2. COOH directs ortho-lithiation to C2.[1][2] |
Deep Dive: The Amide Coupling Challenge
The most common failure mode in benzothiophene chemistry is the attempted coupling of 3-BTCA with secondary or bulky amines using standard carbodiimide conditions (EDC/DCC).[1][2]
The Steric Problem
In 3-BTCA, the carboxylic acid group is flanked by the C2-position and the C4-hydrogen on the benzene ring.[1] The distance between the C3-substituent and the C4-hydrogen creates a "peri-interaction," significantly increasing the energy barrier for the tetrahedral intermediate formation during amidation.
Figure 1: Comparative steric barriers in amide coupling. The C4-H peri-interaction blocks nucleophilic attack on 3-BTCA.[1][2]
Protocol 1: High-Efficiency Coupling for 3-BTCA
Objective: Synthesize a sterically hindered amide from benzothiophene-3-carboxylic acid. Method: Acid Chloride Activation (Standard coupling agents like HATU often fail to overcome the steric barrier for unreactive amines).[1][2]
Reagents:
-
Oxalyl chloride (1.5 eq) or Thionyl Chloride[2]
-
Catalytic DMF (2-3 drops)[2]
-
Target Amine (1.2 eq)[2]
-
Triethylamine (Et₃N) (2.0 eq)[2]
Step-by-Step:
-
Activation: Suspend 3-BTCA in anhydrous DCM under N₂. Add catalytic DMF.
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO₂, HCl).[1]
-
Reflux: Allow to warm to RT and stir for 2 hours (or reflux for 30 mins if solid persists). The solution should become clear, indicating acid chloride formation.
-
Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to remove HCl (crucial for acid-sensitive amines).[1][2] Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Add the amine and Et₃N at 0°C.
-
Validation: Monitor by TLC. The acid chloride is highly reactive and will overcome the peri-steric hindrance that stalls EDC couplings.
Electrophilic Aromatic Substitution (EAS) & Directing Effects[2]
The carboxylic acid group is a meta-director (deactivating).[1][2] However, the benzothiophene core has its own directing preferences (C3 > C2 > C6/C5). When these forces compete, regioselectivity becomes non-intuitive.
Reactivity Pathways[2]
-
2-BTCA: The COOH deactivates C2 and C3.[1] The sulfur activates C3. The benzene ring is less deactivated.
-
3-BTCA: The COOH deactivates C3 and C2.
-
Result: Electrophiles attack the benzene ring.
-
Figure 2: Temperature-dependent regioselectivity in the nitration of benzothiophene-3-carboxylic acid.
Protocol 2: Regioselective Nitration of 3-BTCA
Objective: Selective nitration at the C4 or C6 position.[1]
-
For 4-Nitro Isomer:
-
For 6-Nitro Isomer:
Decarboxylation & Stability
The 2-BTCA isomer is significantly less stable than the 3-isomer.[1]
-
Mechanism: The 2-position is adjacent to the sulfur atom.[1] Upon heating with a proton source, the carboxylate can protonate at C3 (beta-position), facilitating the loss of CO₂.
-
Standard Protocol (2-BTCA): Reflux in quinoline with copper powder (200°C) or reflux in 48% HBr.
-
Stability Warning: Do not subject 2-BTCA to prolonged high-temperature acidic hydrolysis if the acid functionality is to be retained.
References
-
Nitration Regioselectivity: Brown, I., et al. "Benzo[b]thiophen derivatives.[1] Part X. Nitration of benzo[b]thiophen-3-carboxylic acid." Journal of the Chemical Society C, 1969.
-
Bromination Patterns: BenchChem Technical Guide. "Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid." [2]
-
Amide Coupling Sterics: Lundberg, H., et al.[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015.[1]
-
C3 Functionalization: Sanz, R., et al. "Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies."[1] Journal of Organic Chemistry, 2010.
-
Physical Properties: PubChem Compound Summary for Benzothiophene-2-carboxylic acid. [2]
Sources
- 1. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5381-25-9|1-Benzothiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Benzo(b)thiophene-3-carboxylic acid | C9H6O2S | CID 601280 - PubChem [pubchem.ncbi.nlm.nih.gov]
UV-Vis absorption spectra of 2-Methylbenzo[B]thiophene-6-carboxylic acid
Technical Comparison Guide: UV-Vis Absorption Spectra of 2-Methylbenzo[b]thiophene-6-carboxylic Acid
Executive Summary
2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS: 18781-41-4) is a critical heterocyclic building block, often utilized in the synthesis of selective estrogen receptor modulators (SERMs) and antifungals.[1] Unlike its isomer, 2-methylbenzo[b]thiophene-5-carboxylic acid, or the highly conjugated benzo[b]thiophene-2-carboxylic acid, the 6-carboxylic acid derivative exhibits a distinct spectral signature due to the specific electronic isolation of the carboxyl group on the benzene ring relative to the thiophene core.[1]
This guide provides a technical comparison of its UV-Vis absorption profile against key structural analogs, offering researchers a self-validating method for identification and purity assessment.[1]
Spectroscopic Profile & Comparative Analysis
The UV-Vis spectrum of benzothiophene derivatives is characterized by three primary transition bands. The position and intensity of these bands are heavily influenced by the substitution pattern (2- vs. 3- vs. 6-position).[1]
Comparative Data Table: Target vs. Analogs
| Compound | Structure Note | Spectral Feature | Electronic Origin | |
| 2-Methylbenzo[b]thiophene-6-carboxylic acid | Target | 235-245, 265-275, ~305 (sh) | Distinct B-band; weaker R-band | Methyl auxochrome (C2) + Carboxyl (C6) perturbation.[1] |
| Benzo[b]thiophene | Parent Core | 227, 258, 296 | Sharp, fine structure | |
| 2-Methylbenzo[b]thiophene | C2-Methyl only | 229, 264, 298 | Bathochromic shift (+5-10 nm) | Hyperconjugation from methyl group.[1] |
| Benzo[b]thiophene-2-carboxylic acid | C2-Carboxyl | 290-310 (Strong) | Broad, intense K-band | Direct conjugation of COOH with Thiophene ring.[1] |
(Note: "sh" denotes a shoulder.[1] Exact maxima may shift
Mechanism of Absorption[1]
-
The "Benzene" Effect (Band II): The primary absorption band for the target compound appears in the 265–275 nm region.[1] This corresponds to the "B-band" of the benzothiophene nucleus.[1] The 2-methyl group provides a slight red shift (bathochromic) via hyperconjugation.[1]
-
The Conjugation Gap: Crucially, the 6-carboxyl group is located on the benzene ring, electronically distinct from the thiophene sulfur.[1] Unlike the 2-carboxylic acid isomer, where the carbonyl is directly conjugated with the sulfur atom (allowing strong delocalization), the 6-isomer has a "broken" conjugation path.[1] Consequently, the target compound lacks the intense, long-wavelength band (>310 nm) seen in 2-substituted isomers.[1]
-
Application: This spectral difference is the primary method for distinguishing the 6-isomer from 2-isomer impurities during synthesis.[1]
Experimental Protocol: Self-Validating System
To ensure data integrity, follow this self-validating protocol. This workflow is designed to confirm identity and detect common isomeric impurities.[1]
Reagents:
-
Solvent: Methanol (HPLC Grade, >99.9%).[1] Rationale: Methanol provides a clear cutoff at 205 nm and stabilizes the polar carboxylic acid.[1]
-
Blank: Pure Methanol.[1]
Procedure:
-
Stock Preparation: Dissolve 2.0 mg of sample in 100 mL Methanol (Concentration
M). Sonicate for 5 minutes to ensure complete dissolution. -
Dilution: Dilute 1 mL of Stock into 9 mL Methanol (Final Concentration
M). -
Baseline Correction: Run a baseline scan with pure Methanol from 200 nm to 400 nm.
-
Measurement: Scan the sample.
Visualization of Workflows & Pathways
Diagram 1: Spectral Validation Workflow
This diagram outlines the decision logic for interpreting the UV spectrum during QC.
Caption: Decision tree for validating 2-Methylbenzo[b]thiophene-6-carboxylic acid purity via UV-Vis.
Diagram 2: Structure-Property Relationship (Conjugation)
This diagram illustrates why the 6-isomer absorbs at a shorter wavelength than the 2-isomer.
Caption: Comparison of electronic conjugation pathways between 2- and 6-substituted benzothiophenes.
References
-
PubChem. Benzo[b]thiophene-6-carboxylic acid, 2-methyl-, methyl ester (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link][1]
-
Matsuki, Y., et al. FTIR Spectra of Benzo[b]thiophene derivatives. Tohoku University.[1] (Cited via SpectraBase).[1] Available at: [Link][1]
-
Campaigne, E., & LeSuer, W. M. The Ultraviolet Spectra of the Thiophene Derivatives.[1] Journal of the American Chemical Society, 70(4), 1555.[1] (Foundational work on thiophene conjugation rules).
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-Methylbenzo[b]thiophene-6-carboxylic acid
This guide outlines the authoritative disposal and handling protocols for 2-Methylbenzo[b]thiophene-6-carboxylic acid . As a specialized organic intermediate often used in drug discovery (e.g., as a scaffold for biological probes or pharmaceutical precursors), its disposal requires strict adherence to protocols for organosulfur carboxylic acids .
Chemical Identification & Hazard Assessment
Before initiating disposal, verify the chemical identity. This compound belongs to the class of benzothiophene carboxylic acids .
| Property | Detail |
| Chemical Name | 2-Methylbenzo[b]thiophene-6-carboxylic acid |
| Functional Groups | Carboxylic Acid (-COOH), Thiophene Ring (Sulfur-containing) |
| Physical State | Solid (typically off-white to beige powder) |
| Acidity (pKa) | ~3.5 – 4.5 (Estimated; behaves as a weak organic acid) |
| Solubility | Low in water; Soluble in DMSO, Methanol, Dichloromethane |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Potential Acute Toxicity (Oral) |
| Incompatibilities | Strong Oxidizers (creates SOx gases), Strong Bases (exothermic neutralization) |
Critical Safety Warning
-
Do NOT drain dispose. This compound is toxic to aquatic life and strictly regulated.
-
Sulfur Content: Upon incineration, this compound releases sulfur oxides (
). It must be sent to a facility equipped with gas scrubbers.
Waste Segregation & Decision Logic
Proper segregation is the single most critical step to prevent cross-reactivity and ensure regulatory compliance.
Disposal Decision Tree
The following logic gate determines the correct waste stream for your material.
Figure 1: Logic flow for segregating 2-Methylbenzo[b]thiophene-6-carboxylic acid waste streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Best for: Old reagent bottles, weighing boat residues, or failed reaction solids.
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.
-
Transfer: Carefully transfer the solid into the waste container. Do not generate dust.[2][1][3][4][5][6]
-
Tip: If the solid is caked, dissolve it in a minimal amount of acetone or methanol and dispose of it as Liquid Organic Waste (Scenario B) to prevent dust hazards.
-
-
Labeling:
-
Final Disposal: Seal the container tightly. Request pickup for High-Temperature Incineration .
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Best for: Mother liquors, HPLC effluents, or dissolved stock solutions.
-
Solvent Identification: Determine if your solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).
-
pH Check:
-
Since the compound is a carboxylic acid, the solution may be acidic.[9]
-
Action: If the waste stream is primarily aqueous, verify pH. If pH < 2, neutralize carefully with dilute Sodium Bicarbonate (
) to pH 6–8 before adding to the waste carboy to prevent corrosion of waste drums. -
Note: If dissolved in organic solvent, neutralization is generally not required prior to incineration.
-
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Do NOT fill >90% capacity to allow for expansion.
-
-
Labeling:
-
List all solvents (e.g., "Methanol 90%, DMSO 5%").
-
List the active compound: "2-Methylbenzo[b]thiophene-6-carboxylic acid (<5%)".
-
Scenario C: Spill Cleanup (Emergency Response)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear N95 or P100 respirator if outside a fume hood.
-
Containment:
-
Dry Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up into a biohazard bag or wide-mouth jar.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
-
Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize any residual acid, followed by water.
-
Disposal: Place all cleanup materials (gloves, wipes, absorbent) into the Solid Hazardous Waste bin.
Regulatory & Compliance Data
When filling out your institution's waste manifest, use the following classifications. While this specific isomer may not have a unique RCRA P or U code, it is regulated under general characteristics.
| Regulatory Body | Classification | Code/Description |
| EPA (RCRA) | Characteristic Waste | D002 (if pH < 2 in aqueous solution) |
| EPA (RCRA) | General Classification | Hazardous Waste Solid/Liquid, N.O.S. (Not Otherwise Specified) |
| DOT (Transport) | Proper Shipping Name | UN 3077 , Environmentally hazardous substance, solid, n.o.s. (benzothiophene derivative) |
| Waste Profile | Chemical Class | Organic Acid / Organosulfur Compound |
Why Incineration?
Landfilling is prohibited for this compound. The benzothiophene core is stable and persistent. High-temperature incineration (typically >1000°C) with secondary combustion chambers is required to break the thiophene ring and capture the sulfur emissions.
References
-
PubChem. 2-Methylbenzo[b]thiophene (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
-
ECHA (European Chemicals Agency). Substance Information: Benzo[b]thiophene derivatives.[8][10] Available at: [Link]
Sources
- 1. chemcia.com [chemcia.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester | C11H10O2S | CID 140424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylbenzo(b)thiophene | C9H8S | CID 70952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-methyl benzothiophene, 1195-14-8 [thegoodscentscompany.com]
A Comprehensive Guide to the Safe Handling of 2-Methylbenzo[b]thiophene-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Methylbenzo[b]thiophene-6-carboxylic acid. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures.
Core Safety Directives and Hazard Assessment
Based on analogous compounds, 2-Methylbenzo[b]thiophene-6-carboxylic acid should be presumed to be harmful if swallowed, in contact with skin, or inhaled, and capable of causing skin, eye, and respiratory tract irritation.[3][4][5][6] Therefore, a comprehensive approach to personal protection is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. All handling of this compound should be performed within a certified chemical fume hood.[1]
| Protection Type | Specific PPE | Material/Standard | Purpose and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN166 | Protects against splashes, sprays, and dust.[1][7] A face shield worn over goggles is crucial when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides primary protection against skin contact.[1] Given the unknown specific toxicity, double gloving is a recommended best practice.[8] Gloves should be inspected before use and replaced immediately if contaminated.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects skin and personal clothing from splashes and potential fire hazards.[1][8] The lab coat must be fully buttoned with sleeves rolled down. |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | N95 or higher | To be used if there is a risk of inhaling dust, particularly when handling the powder outside of a fume hood.[8][9] The primary engineering control should always be a certified chemical fume hood.[1] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills and dropped objects.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for ensuring safety.
Preparation
-
Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible.[1][10]
-
Assemble Materials: Gather all necessary equipment and reagents before starting.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling
-
Avoid Contact: Do not allow the compound to come into direct contact with skin, eyes, or clothing.[1]
-
Prevent Inhalation: Do not inhale dust or vapors.[1]
-
Weighing and Transfer: Carefully weigh and transfer the solid compound to prevent the generation of dust.[1]
-
Container Management: Keep containers tightly closed when not in use.[9]
Post-Handling
-
Decontamination: Thoroughly clean the work area after the experiment is complete.
-
PPE Disposal: Remove and dispose of contaminated gloves and any single-use protective gear in the designated waste container.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[1][10]
Caption: Workflow for the safe handling of 2-Methylbenzo[b]thiophene-6-carboxylic acid.
Disposal Plan: Environmental Responsibility and Regulatory Compliance
Proper disposal of 2-Methylbenzo[b]thiophene-6-carboxylic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
Waste Segregation and Collection
-
Chemical Waste: All solid waste contaminated with this compound, as well as any solutions, should be disposed of in a designated, labeled, and sealed container for hazardous chemical waste.[1][2]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "2-Methylbenzo[b]thiophene-6-carboxylic acid," and any known hazard pictograms.
-
Incompatible Wastes: Do not mix this waste with incompatible materials. For example, acids should not be stored in steel containers.[11] Oxidizing agents must be kept separate from organic compounds.[11]
Spill Management
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[2]
-
Collection: Collect the contaminated absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[2]
Treatment of Aqueous Acidic Waste (Small Quantities)
For very small quantities of dilute aqueous solutions, neutralization may be an option, but always consult with your institution's Environmental Health and Safety (EHS) department first.[2]
-
Dilution: Further dilute the acidic solution by slowly adding it to a large volume of cold water (at least a 1:10 ratio).[2]
-
Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate, until the pH is neutral.[2]
-
Drain Disposal: If permitted by local regulations and your EHS department, the neutralized solution can be poured down the sanitary sewer drain with a copious amount of running water.[2][12]
Caption: Decision tree for the disposal of 2-Methylbenzo[b]thiophene-6-carboxylic acid waste.
References
- Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
- MATERIAL SAFETY DATA SHEET THIOPHENE.
- Thiophene Safety Data Sheet.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- Personal protective equipment for handling Anthra[2,3-b]thiophene. Benchchem.
- SAFETY DATA SHEET 2-(Methylthio)benzothiazole.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET 3-Methylbenzo(b)thiophene-2-carboxylic acid. Thermo Fisher Scientific.
- 2-Methylbenzo(b)thiophene. PubChem.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- SAFETY DATA SHEET 3-Methylbenzo(b)thiophene-2-carboxylic acid. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. 2-Methylbenzo(b)thiophene | C9H8S | CID 70952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. nj.gov [nj.gov]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
